L-Valinamide hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S)-2-amino-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNYSGKNAWXFL-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546791 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3014-80-0 | |
| Record name | L-Valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
L-Valinamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physical and chemical properties of L-Valinamide hydrochloride. The information is curated for professionals in research and development, offering data-driven insights and standardized experimental methodologies.
Chemical Identity and Properties
This compound is the hydrochloride salt of L-valinamide, the amide derivative of the essential amino acid L-valine. It serves as a crucial building block in the synthesis of various pharmaceutical compounds and is utilized in biochemical research.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 3014-80-0 |
| Molecular Formula | C₅H₁₂N₂O·HCl |
| Molecular Weight | 152.62 g/mol [1] |
| IUPAC Name | (2S)-2-amino-3-methylbutanamide;hydrochloride |
| Synonyms | (2S)-2-Amino-3-methylbutanamide hydrochloride, L-Val-NH2·HCl, H-Val-NH2·HCl |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 266-270 °C[1][2] |
| Boiling Point | 273.6°C at 760 mmHg (for the free base)[3] |
| Solubility | Soluble in water. Soluble in methanol (50 mg/mL, clear, colorless solution).[2] |
| pKa | Data not available. See section 2.3 for determination protocol. |
| Optical Rotation | [α]25/D +25.8°, c = 1 in H₂O[1] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical and chemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.[1][2][4]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in water can be determined using the shake-flask method.[5][6][7][8]
Methodology:
-
Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a non-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of the ionizable groups in this compound can be determined by potentiometric titration.[9][10][11][12]
Methodology:
-
Solution Preparation: A known concentration of this compound is dissolved in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.
Purity Assessment (HPLC)
The purity of this compound can be assessed using reverse-phase High-Performance Liquid Chromatography (HPLC).[3][13][14][15]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Synthesis and Applications
General Synthesis Pathway
This compound is typically synthesized from its parent amino acid, L-valine. A general synthetic route involves the protection of the amino group, activation of the carboxyl group, amidation, and subsequent deprotection.
Key Applications
This compound is a versatile building block with applications in several areas of research and development.
Stability and Storage
Amine hydrochloride salts are generally more stable than their corresponding free amines. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refrigeration (2-8 °C) is often recommended. As with many amine salts, it is important to protect it from moisture.
Safety Information
This compound should be handled in accordance with good laboratory practices. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. byjus.com [byjus.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. benchchem.com [benchchem.com]
- 8. who.int [who.int]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. Titration Curve of Amino Acids [pw.live]
- 13. benchchem.com [benchchem.com]
- 14. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. agilent.com [agilent.com]
L-Valinamide Hydrochloride: A Technical Guide for Researchers
CAS Number: 3014-80-0 Molecular Weight: 152.62 g/mol
This technical guide provides an in-depth overview of L-Valinamide hydrochloride, a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 3014-80-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₅H₁₂N₂O·HCl | [1] |
| Molecular Weight | 152.62 g/mol | [1][5] |
| Melting Point | 266-270 °C | |
| Optical Activity | [α]²⁵/D +25.8° (c=1 in H₂O) | |
| Solubility | Soluble in methanol. | |
| Appearance | White to almost white powder/crystal |
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from the readily available amino acid, L-Valine. The first step is the esterification of the carboxylic acid, followed by amidation of the resulting ester.
Experimental Protocol:
Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Valine (1 equivalent) in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension while maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield crude L-Valine methyl ester hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the purified ester.
Step 2: Synthesis of this compound
-
Dissolve the purified L-Valine methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture at a temperature between 50-70°C for 24-48 hours.
-
Monitor the conversion of the ester to the amide by TLC.
-
Upon completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure to obtain crude L-Valinamide.
-
Dissolve the crude product in a minimal amount of methanol and bubble dry hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Peptide Synthesis
This compound serves as a crucial C-terminal starting material in solid-phase peptide synthesis (SPPS), allowing for the creation of peptide amides. The amide C-terminus is a common feature in many biologically active peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a short peptide on a rink amide resin, illustrating the general steps where L-Valinamide could be the initial amino acid derivative.
-
Resin Preparation: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for the second amino acid):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF and dichloromethane (DCM).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of L-Valinamide Hydrochloride from L-Valine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing L-valinamide hydrochloride from the essential amino acid L-valine. L-valinamide and its derivatives are crucial building blocks in the development of various pharmaceutical compounds. This document details two primary synthetic pathways: a classical approach involving esterification followed by amidation, and a modern, protecting-group-free direct amidation method. For each route, detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the efficient synthesis of this valuable compound.
I. Synthetic Routes Overview
Two principal strategies for the synthesis of this compound from L-valine are discussed herein:
-
Route 1: Esterification followed by Amidation: This traditional, multi-step approach first converts L-valine into its methyl ester hydrochloride, which is subsequently reacted with ammonia to form L-valinamide. The final step involves the formation of the hydrochloride salt.
-
Route 2: Direct Amidation (Protecting-Group-Free): This more recent and atom-economical method involves the direct conversion of unprotected L-valine to L-valinamide using a Lewis acid catalyst, followed by the formation of the hydrochloride salt.
The following sections provide detailed experimental procedures and data for each synthetic pathway.
II. Data Presentation
Quantitative data for the synthesis of this compound via the two routes are summarized in the tables below for easy comparison.
Table 1: Quantitative Data for Route 1 - Esterification followed by Amidation
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) | Key Physical Properties of Product |
| 1 | Esterification of L-Valine | Thionyl chloride, Methanol | 85-95 | >98 | L-Valine Methyl Ester Hydrochloride: White crystalline powder, M.P.: 170–173°C[1] |
| 2 | Amidation of L-Valine Methyl Ester | Methanolic Ammonia | 70-85 (estimated) | >95 | L-Valinamide: Solid |
| 3 | Hydrochloride Salt Formation | HCl in Ethanol/Ether | >95 | >98 | This compound: White solid, M.P.: 266-270°C, [α]D²⁵ +25.8° (c=1 in H₂O)[2] |
Table 2: Quantitative Data for Route 2 - Direct Amidation
| Step | Reaction | Catalyst/Reagent | Typical Yield (%) | Purity (%) | Key Physical Properties of Product |
| 1 | Direct Amidation of L-Valine | B(OCH₂CF₃)₃, Ammonia source | 75-90 (estimated for amidation) | >95 | L-Valinamide: Solid |
| 2 | Hydrochloride Salt Formation | HCl in Ether | >95 | >98 | This compound: White solid, M.P.: 266-270°C, [α]D²⁵ +25.8° (c=1 in H₂O)[2] |
III. Experimental Protocols
Route 1: Esterification followed by Amidation
This route involves three distinct experimental steps as detailed below.
Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride
Protocol 1.1: Using Thionyl Chloride
-
Materials: L-Valine, Anhydrous Methanol, Thionyl Chloride (SOCl₂), Diethyl Ether.
-
Procedure:
-
To a stirred suspension of L-valine (e.g., 11.7 g, 100 mmol) in anhydrous methanol (150 mL) at -10°C to -5°C, slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture is then heated to reflux (approximately 65°C) and maintained for 2-3 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.
-
The resulting crude solid is triturated with diethyl ether, filtered, and washed with diethyl ether to yield L-valine methyl ester hydrochloride as a white crystalline solid.
-
For higher purity, the product can be recrystallized from a mixture of methanol and diethyl ether.[1]
-
Protocol 1.2: Using Trimethylchlorosilane (TMSCl)
-
Materials: L-Valine, Anhydrous Methanol, Trimethylchlorosilane (TMSCl).
-
Procedure:
-
Suspend L-valine (e.g., 11.7 g, 100 mmol) in anhydrous methanol (100 mL).
-
To this suspension, add trimethylchlorosilane (25.4 mL, 200 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield L-valine methyl ester hydrochloride.
-
Step 2: Synthesis of L-Valinamide from L-Valine Methyl Ester Hydrochloride
-
Materials: L-Valine Methyl Ester Hydrochloride, Saturated Methanolic Ammonia.
-
Procedure:
-
Dissolve L-valine methyl ester hydrochloride (e.g., 16.7 g, 100 mmol) in a saturated solution of ammonia in methanol (200 mL) at 0°C in a sealed pressure vessel.
-
Stir the mixture at room temperature for 48-72 hours.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude product, L-valinamide, can be purified by recrystallization from a suitable solvent system such as ethanol/ether.
-
Step 3: Synthesis of this compound
-
Materials: L-Valinamide, Anhydrous Ethanol, Anhydrous Diethyl Ether, Concentrated Hydrochloric Acid or HCl gas.
-
Procedure:
-
Dissolve the purified L-valinamide (e.g., 11.6 g, 100 mmol) in anhydrous ethanol (100 mL).
-
Cool the solution in an ice bath and bubble anhydrous HCl gas through the solution until it is saturated, or add a stoichiometric amount of concentrated hydrochloric acid dropwise.
-
The product, this compound, will precipitate from the solution.
-
The precipitation can be completed by the addition of anhydrous diethyl ether.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.
-
Route 2: Direct Amidation (Protecting-Group-Free)
This modern approach streamlines the synthesis into two main steps.
Step 1: Direct Synthesis of L-Valinamide from L-Valine
-
Materials: L-Valine, Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃], Anhydrous Solvent (e.g., Cyclopentyl methyl ether - CPME), Ammonia source (e.g., 7N ammonia in methanol).
-
Procedure:
-
To a suspension of L-valine (e.g., 5.85 g, 50 mmol) in anhydrous CPME (100 mL) in a flask equipped with a Dean-Stark apparatus, add the ammonia source (e.g., 1.5 - 2.0 equivalents).
-
Add tris(2,2,2-trifluoroethyl) borate (1.1 equivalents) to the mixture.[3][4]
-
Heat the reaction mixture to reflux (approximately 100-110°C) and monitor the removal of water via the Dean-Stark trap.
-
The reaction is typically complete within 5-15 hours. Progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude L-valinamide can be isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of this compound
-
Materials: L-Valinamide, Anhydrous Diethyl Ether, Anhydrous HCl (2.0 M in diethyl ether).
-
Procedure:
-
Suspend the purified L-valinamide (e.g., 5.8 g, 50 mmol) in anhydrous diethyl ether (150 mL).
-
To this stirred suspension, add a 2.0 M solution of HCl in diethyl ether (1.05 equivalents) dropwise at 0°C.
-
A white precipitate of this compound will form immediately.
-
Stir the suspension for an additional 1-2 hours at room temperature.
-
Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield pure this compound.
-
IV. Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a proposed reaction mechanism.
Caption: Comparative workflow of the two main synthetic routes.
Caption: Proposed mechanism for direct amidation via borate ester.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]
- 3. Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct amidation of unprotected amino acids using B(OCH2CF3)3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of L-Valinamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Valinamide hydrochloride, an important chiral building block in synthetic organic chemistry and drug development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is intended to aid in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. The data presented here are estimated based on the analysis of structurally similar compounds, such as L-Valine and other amino acid hydrochlorides.
Table 1: ¹H NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.9 - 1.1 | Doublet | 6H | -CH(CH ₃)₂ |
| ~2.1 - 2.3 | Multiplet | 1H | -C H(CH₃)₂ |
| ~3.8 - 4.0 | Doublet | 1H | α-CH |
| ~7.4 - 7.8 | Broad Singlet | 2H | -CONH ₂ |
| ~8.1 - 8.5 | Broad Singlet | 3H | -NH ₃⁺ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~18 - 20 | -CH(C H₃)₂ |
| ~30 - 32 | -C H(CH₃)₂ |
| ~58 - 60 | α-C H |
| ~172 - 175 | -C ONH₂ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by absorptions corresponding to N-H, C-H, C=O, and C-N bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 (broad) | Strong | N-H stretching (amide and ammonium) |
| 2800 - 3000 | Medium | C-H stretching (aliphatic) |
| ~1680 | Strong | Amide I band (C=O stretching) |
| ~1600 | Medium | Amide II band (N-H bending) |
| ~1500 | Medium | N-H bending (ammonium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound, the free base (L-Valinamide) is typically observed in its protonated form.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₁₃ClN₂O |
| Molecular Weight | 152.62 g/mol |
| Observed Ion (ESI+) | [M+H]⁺ (protonated free base) |
| Expected m/z | 117.10 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (400 MHz or higher) is utilized for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄. The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Shimming is performed to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 200-220 ppm is used.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).
Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy
ATR-IR spectroscopy is a convenient method for analyzing solid samples directly.
-
Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: A pressure clamp is applied to ensure firm contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Electrospray Ionization (ESI) - Mass Spectrometry (MS)
ESI-MS is used to ionize the sample for mass analysis, typically in positive ion mode to observe the protonated molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation. A typical concentration is in the range of 1-10 µg/mL.
-
Instrument Setup: The mass spectrometer is calibrated using a standard of known mass. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the analyte.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrum is acquired over a relevant m/z range (e.g., 50-300 amu).
-
Data Processing: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base, L-Valinamide.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in data interpretation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Interpretation logic for combining spectroscopic data.
L-Valinamide Hydrochloride: A Bifunctional Chiral Organocatalyst in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Valinamide hydrochloride, a derivative of the naturally occurring amino acid L-valine, is emerging as a potent, bifunctional chiral organocatalyst in asymmetric synthesis. This guide elucidates the core mechanism of action through which this compound facilitates stereoselective transformations. By leveraging its inherent chirality, along with the hydrogen-bonding capabilities of its amide and protonated amine functionalities, it effectively orchestrates the formation of chiral molecules. This document provides a detailed examination of its catalytic cycle, supported by illustrative quantitative data and experimental protocols for a model asymmetric Michael addition reaction. The role of this compound as a chiral building block and its application in the synthesis of complex molecules are also discussed.
Introduction
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral organocatalysts, which are small, metal-free organic molecules, have garnered significant attention due to their operational simplicity, stability, and low toxicity compared to traditional metal-based catalysts. Amino acid derivatives, in particular, represent a privileged class of organocatalysts, owing to their ready availability from the chiral pool and their inherent bifunctionality.
This compound, possessing a primary amine, an amide, and a chiral center, is a prime candidate for bifunctional organocatalysis.[1] The protonated amine (hydrochloride salt) and the amide group can act as hydrogen-bond donors, activating electrophiles and orienting substrates within the chiral pocket created by the bulky isopropyl side chain. This guide will delve into the mechanistic intricacies of this catalytic action.
Core Mechanism of Action: Bifunctional Catalysis
The primary mechanism through which this compound is postulated to induce asymmetry is via a bifunctional activation mode, particularly in reactions involving carbonyl compounds or nitroalkenes. This mechanism involves the simultaneous activation of both the nucleophile and the electrophile.
-
Nucleophile Activation: The primary amine of L-valinamide can react with a carbonyl-containing nucleophile (e.g., a ketone or aldehyde) to form a transient enamine. This transformation increases the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophile, enhancing its reactivity.
-
Electrophile Activation and Stereocontrol: Concurrently, the protonated amine and the amide moiety can form hydrogen bonds with the electrophile (e.g., a nitroalkene or another carbonyl compound). This hydrogen bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, increasing its reactivity. Crucially, this interaction also serves to rigidly orient the electrophile. The steric hindrance provided by the bulky isopropyl group of the valinamide then dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.
The following diagram illustrates this proposed dual activation mechanism in the context of a Michael addition.
Figure 1: Postulated bifunctional activation and catalytic cycle of this compound in an asymmetric Michael addition.
Application in Asymmetric Synthesis: A Case Study
To illustrate the practical application of this mechanism, we present a representative protocol for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic benchmark reaction for organocatalysts.
Experimental Protocol
Materials:
-
This compound (10 mol%)
-
β-nitrostyrene (1.0 mmol)
-
Cyclohexanone (10.0 mmol)
-
Toluene (2.0 mL)
-
4Å Molecular Sieves (100 mg)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (15.3 mg, 0.1 mmol, 10 mol%) and 4Å molecular sieves (100 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (2.0 mL) and cyclohexanone (1.04 mL, 10.0 mmol).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add β-nitrostyrene (149.1 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with 2 mL of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data (Illustrative)
The following table summarizes typical results for the this compound-catalyzed Michael addition of various ketones to β-nitrostyrene. This data is representative of what can be expected from such organocatalytic systems.
| Entry | Ketone | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 24 | 92 | 95:5 | 93 |
| 2 | Acetone | 48 | 78 | - | 85 |
| 3 | Cyclopentanone | 36 | 85 | 90:10 | 88 |
| 4 | Butan-2-one | 48 | 65 | 80:20 | 75 |
Table 1: Illustrative quantitative data for the this compound-catalyzed asymmetric Michael addition.
Visualization of Key Processes
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the chiral product.
Figure 2: General experimental workflow for the organocatalyzed Michael addition.
Logical Relationship of Chiral Induction
The mechanism of chiral induction is a logical cascade of interactions, as depicted below.
Figure 3: Logical flow of events leading to chiral induction by this compound.
Role as a Chiral Building Block
Beyond its catalytic applications, this compound serves as a valuable chiral starting material for the synthesis of more complex molecules.[2] Its primary amine can be readily functionalized to introduce other catalytic moieties or to be incorporated into larger molecular scaffolds, such as in the synthesis of peptidomimetics and other bioactive compounds. The amide functionality offers an additional site for chemical modification.
Conclusion
This compound is a versatile and potent molecule in the field of asymmetric synthesis. Its mechanism of action is rooted in its ability to act as a bifunctional organocatalyst, activating both nucleophiles and electrophiles while inducing stereoselectivity through its well-defined chiral environment. The operational simplicity, ready availability, and strong catalytic potential of this compound make it an attractive tool for researchers and professionals in drug development and chemical synthesis. Further exploration of its catalytic scope and application in the synthesis of complex targets is a promising avenue for future research.
References
The Ascendancy of L-Valine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Application
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
L-valine, a fundamental branched-chain amino acid, has transcended its primary role in protein biosynthesis to become a cornerstone in the edifice of modern medicinal chemistry. Its derivatives have emerged as critical components in a diverse array of therapeutics, most notably in the realm of antiviral and anticancer agents. The strategic incorporation of L-valine moieties into drug candidates has proven to be a highly effective prodrug strategy, significantly enhancing oral bioavailability and optimizing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of L-valine derivatives in research, detailing key synthetic methodologies, and elucidating their mechanisms of action through critical signaling pathways. Quantitative data on the efficacy and bioavailability of prominent derivatives are presented for comparative analysis, and detailed experimental protocols for the synthesis of key intermediates are provided to facilitate further research and development.
A Historical Trajectory: From Amino Acid to Advanced Therapeutics
The journey of L-valine in research began with its isolation from casein in 1901 by the German chemist Hermann Emil Fischer.[1] For decades, its significance was primarily confined to its role as an essential amino acid in metabolic processes. However, the mid to late 20th century witnessed a paradigm shift with the burgeoning field of medicinal chemistry and the advent of the prodrug concept.[2][3][4] Scientists began to recognize that the physicochemical properties of drug molecules could be favorably modulated by the addition of specific chemical groups, or "promoieties."
The 1980s and 1990s marked a pivotal era in antiviral drug discovery, with the development of nucleoside analogs like acyclovir.[5][6][7][8] While potent, these early antivirals were hampered by poor oral bioavailability. This limitation spurred the exploration of amino acid ester prodrugs, and L-valine, with its favorable transport properties, quickly emerged as a promising candidate. The development of Valacyclovir, the L-valyl ester of acyclovir, was a landmark achievement, demonstrating a three- to five-fold increase in the oral bioavailability of the parent drug.[2] This success was followed by Valganciclovir, the L-valyl ester of ganciclovir, which exhibited an even more dramatic ten-fold improvement in bioavailability.[9] These successes solidified the L-valine ester strategy as a powerful tool in drug development, paving the way for its application in other therapeutic areas, including oncology.
Timeline of Key Developments:
-
1901: Hermann Emil Fischer isolates L-valine from casein.[1]
-
1963: The first antiviral drug, idoxuridine, is approved.[6]
-
1987: The first HIV antiviral, azidothymidine (AZT), is approved.[5]
-
Late 1980s - Early 1990s: The concept of amino acid prodrugs gains traction to improve the oral bioavailability of antiviral nucleoside analogs.
-
1995: Saquinavir, the first protease inhibitor for HIV, is introduced.[5]
-
Valacyclovir Development: The L-valine ester of acyclovir is developed, significantly improving its oral bioavailability and becoming a clinical success.
-
Valganciclovir Development: Following the success of Valacyclovir, Valganciclovir, the L-valine ester of ganciclovir, is developed with even greater bioavailability enhancements.
-
21st Century: The L-valine derivative strategy is applied to other drug classes, including protease inhibitors for Hepatitis C (e.g., Boceprevir, Telaprevir) and anticancer agents, to improve their pharmacokinetic properties.
Quantitative Analysis of L-Valine Derivatives
The strategic advantage of utilizing L-valine derivatives is quantitatively evident in their enhanced bioavailability and potent biological activity. The following tables summarize key data for prominent L-valine prodrugs and derivatives.
| L-Valine Derivative | Parent Drug | Therapeutic Area | Oral Bioavailability of Parent Drug (%) | Oral Bioavailability of L-Valine Prodrug (%) | Fold Increase |
| Valacyclovir | Acyclovir | Antiviral (Herpes) | 10-20 | 55 | ~3-5 |
| Valganciclovir | Ganciclovir | Antiviral (CMV) | 6-9 | 60 | ~10 |
| Valcyclopropavir | Cyclopropavir | Antiviral (HCMV) | - | 95 (in mice) | - |
| Val-L-dC (Valtorcitabine) | L-dC | Antiviral (HBV) | - | - | Improved pharmacokinetic profile |
| Valopicitabine | 2'-C-methylcytidine | Antiviral (HCV) | - | - | Improved pharmacokinetic profile |
| Doxorubicin-Valine Amide | Doxorubicin | Anticancer | - | - | Enhanced cellular uptake |
| Val-SN-38 | SN-38 | Anticancer | - | - | ~5-fold improved intracellular accumulation |
Table 1: Enhanced Oral Bioavailability of L-Valine Ester Prodrugs.
| Compound | Target | Virus/Cell Line | IC50 / EC50 (µM) | Ki (nM) |
| Valcyclopropavir | HCMV Replication | HFF cells | Comparable to Ganciclovir | - |
| 1,3-Thiazolidine-4-one derivatives with L-valine | HIV-1, HIV-2, HCV | MT-4 cells | No significant activity at subtoxic concentrations | - |
| Hydantoin derivatives of L-valine | Vaccinia virus | - | EC50 = 16 µg/mL | - |
| Boceprevir | SARS-CoV-2 Mpro | - | - | - |
| GRL0617 derivatives | SARS-CoV-2 PLpro | - | IC50: 5.1 - 32.8 | - |
Table 2: In Vitro Efficacy of Various L-Valine Derivatives.
Key Experimental Protocols
The synthesis of L-valine derivatives is a cornerstone of their application in research and drug development. The following section provides detailed methodologies for the preparation of several key L-valine intermediates.
Synthesis of N-Acetyl-L-Valine
N-Acetyl-L-valine serves as a versatile building block in the synthesis of various pharmaceutical intermediates.
-
Reaction: Acetylation of L-valine using acetic anhydride in an aqueous basic solution.
-
Materials:
-
L-valine
-
Acetic anhydride
-
30% Sodium hydroxide solution
-
37% Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
Dissolve 10g of L-valine in 100 mL of water in a three-necked flask equipped with a magnetic stirrer and pH meter, placed in a constant temperature water bath.
-
Adjust the pH of the solution to a target value (e.g., 8.0) by adding 30% sodium hydroxide solution.
-
Once the pH stabilizes, begin the dropwise addition of a specified amount of acetic anhydride while continuously adding 30% sodium hydroxide to maintain the constant pH.
-
Continue the addition of acetic anhydride over 2 hours, and then allow the reaction to proceed for an additional 30 minutes.
-
Neutralize the solution to a pH of 1.5 using 37% concentrated hydrochloric acid.
-
Concentrate the solution by rotary evaporation to approximately 70 mL.
-
Cool and stir the solution to promote crystallization. After standing for 12 hours, filter the crystals and wash them three times with water.
-
Dry the filter cake at 80°C to obtain high-purity N-Acetyl-L-Valine.[10]
-
Synthesis of N-(tert-Butoxycarbonyl)-L-Valine (Boc-L-Valine)
Boc-L-valine is a crucial protected amino acid for solid-phase peptide synthesis.
-
Reaction: Protection of the amino group of L-valine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
-
Materials:
-
L-valine
-
1N Sodium hydroxide solution
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
0.5 M Citric acid solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 29g of L-valine in 250 mL of 1N aqueous NaOH and add water to a total volume of 400 mL.
-
Add 150 mL of tetrahydrofuran to the solution.
-
While vigorously stirring at 10°C, add 100 mL of Boc anhydride in five equal portions at ten-minute intervals. After each addition, add 2N aqueous NaOH to maintain a pH of 8-9.
-
After two hours, extract the mixture with diethyl ether.
-
Acidify the aqueous layer with a 0.5 M aqueous citric acid solution to precipitate an oily substance.
-
Extract the precipitate with ethyl acetate. Wash the extract with a small amount of water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to form crystals.
-
Synthesis of L-Valine Methyl Ester Hydrochloride
This derivative is a common starting material for further chemical modifications.
-
Reaction: Esterification of L-valine with methanol in the presence of thionyl chloride.
-
Materials:
-
L-valine
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
-
Procedure:
-
In a four-necked flask equipped with an exhaust gas absorption setup, add anhydrous methanol and cool to -8 to -10°C using an ice-salt bath.
-
Slowly add thionyl chloride dropwise, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the mixture at this temperature for 1-1.5 hours.
-
Add L-valine under cooling conditions.
-
Allow the mixture to warm to room temperature and stir for 2.5-3.5 hours.
-
Heat the reaction mixture to reflux (60-70°C) and maintain for 7-9 hours.
-
After the reaction, distill under reduced pressure to remove most of the methanol and excess SOCl₂.
-
Cool the residue to induce crystallization, and collect the crystals by vacuum filtration.
-
Recrystallize the crude product from anhydrous methanol-ether to obtain L-valine methyl ester hydrochloride as white fine powder crystals.[11]
-
Synthesis of N,N-Dimethyl-L-Valine
N,N-dimethylated amino acids are valuable for creating peptides with enhanced properties.
-
Reaction: Reductive amination of L-valine using formaldehyde and formic acid (Eschweiler-Clarke reaction).
-
Materials:
-
L-valine
-
37% Aqueous formaldehyde
-
95% Formic acid
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Sodium carbonate or ammonium hydroxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask with a reflux condenser, combine L-valine (1 equivalent), 37% aqueous formaldehyde (2.5 equivalents), and 95% formic acid (2.5 equivalents).
-
Heat the mixture in a water bath at 100°C until the evolution of carbon dioxide ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid.
-
Extract the acidified solution with diethyl ether to remove non-basic impurities.
-
Carefully neutralize the aqueous layer with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Concentrate the neutralized aqueous solution under reduced pressure to a small volume.
-
Add ethanol to induce crystallization, and allow the mixture to stand at 4°C.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.[12]
-
Caption: General workflow for synthesizing L-valine derivatives for prodrug applications.
Signaling Pathways Modulated by L-Valine and Its Derivatives
L-valine and its derivatives exert their biological effects by modulating key intracellular signaling pathways, primarily the mTOR and PI3K/Akt pathways, which are central regulators of cell growth, proliferation, and metabolism.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of protein synthesis. L-valine, as a branched-chain amino acid, is a potent activator of mTORC1 (mTOR complex 1).[4][13]
-
Mechanism of Activation:
-
Amino Acid Sensing: The presence of L-valine is sensed by intracellular mechanisms.
-
Rag GTPase Activation: This leads to the activation of Rag GTPases, which recruit mTORC1 to the lysosomal surface.
-
Rheb Activation: At the lysosome, mTORC1 is activated by the small GTPase Rheb.
-
Downstream Phosphorylation: Activated mTORC1 phosphorylates key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Protein Synthesis: Phosphorylation of S6K1 and 4E-BP1 ultimately leads to the initiation of protein synthesis.[14]
-
Caption: Activation of the mTOR signaling pathway by L-valine.
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. L-valine has been shown to activate this pathway.[15]
-
Mechanism of Activation:
-
Receptor Activation: L-valine can lead to the activation of upstream receptors, which in turn activate PI3K.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Phosphorylation: PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis.[16]
-
Caption: Activation of the PI3K/Akt signaling pathway by L-valine.
Conclusion and Future Directions
The journey of L-valine from a simple amino acid to a sophisticated tool in drug design exemplifies the power of medicinal chemistry to harness nature's building blocks for therapeutic innovation. The development of L-valine derivatives, particularly as ester prodrugs, has provided a robust solution to the challenge of poor oral bioavailability for a number of important drugs. The continued exploration of L-valine derivatives holds significant promise for the future of drug development. The ability to fine-tune pharmacokinetic properties and target specific cellular uptake mechanisms through the strategic incorporation of L-valine moieties will undoubtedly lead to the creation of more effective and safer therapeutics for a wide range of diseases. Future research will likely focus on expanding the application of this strategy to new drug classes, developing novel L-valine-based delivery systems, and further elucidating the intricate signaling pathways modulated by these versatile derivatives.
References
- 1. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acids in the Development of Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. techtarget.com [techtarget.com]
- 6. Approved Antiviral Drugs over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]
- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of an Amino Acid-based Prodrug Approach: Stay Tuned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of L-Valinamide Hydrochloride as a Chiral Building Block in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Valinamide hydrochloride, a derivative of the proteinogenic amino acid L-valine, has emerged as a critical and versatile chiral building block in modern organic synthesis. Its inherent chirality, stemming from the stereocenter in the valine backbone, combined with its functional handles—a primary amine, an amide, and the bulky isopropyl group—makes it an invaluable precursor for the construction of complex, stereochemically defined molecules. This guide provides a comprehensive overview of the utility of this compound in asymmetric synthesis, with a focus on its application in the development of powerful organocatalysts. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in research and drug development.
Core Application: Synthesis of MacMillan-Type Imidazolidinone Organocatalysts
A prominent application of this compound is in the synthesis of chiral imidazolidinone organocatalysts, famously known as MacMillan catalysts. These catalysts have revolutionized the field of asymmetric synthesis by enabling a wide range of enantioselective transformations under mild and environmentally benign conditions. The bulky isopropyl group of the valine moiety plays a crucial role in creating a well-defined chiral pocket around the catalyst's active site, thereby dictating the stereochemical outcome of the reaction.
The synthesis of a representative imidazolidinone catalyst, (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride, from this compound is a straightforward process involving the condensation of the amino amide with a carbonyl compound, in this case, acetone. This is followed by N-methylation.
Data Presentation
The efficacy of the this compound-derived imidazolidinone catalyst is demonstrated in the asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The catalyst promotes the formation of the cycloaddition product with high enantioselectivity.
| Reaction | Catalyst Loading (mol%) | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) |
| Asymmetric Diels-Alder | 10 | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | -85 | 3 | 85 | 95:5 | 93 (endo) |
Experimental Protocols
Protocol 1: Synthesis of (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride
This protocol details the synthesis of a MacMillan-type imidazolidinone organocatalyst starting from this compound.
Materials:
-
This compound
-
Acetone
-
Triethylamine
-
Paraformaldehyde
-
Formic acid
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of (S)-2-amino-N-(1,1-dimethyl-2-oxopropyl)-3-methylbutanamide.
-
To a solution of this compound (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add acetone (5.0 eq) and stir the reaction mixture at reflux for 24 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude imine.
-
-
Step 2: Reductive Amination and Cyclization.
-
Dissolve the crude imine in methanol and add paraformaldehyde (2.0 eq).
-
Add formic acid (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
-
Step 3: Salt Formation.
-
Dissolve the crude product from Step 2 in a minimal amount of dichloromethane.
-
Add a 2 M solution of hydrochloric acid in ethanol dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford (5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride as a white solid.
-
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol describes the use of the synthesized imidazolidinone catalyst in an enantioselective Diels-Alder reaction.
Materials:
-
(5S)-5-isopropyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (catalyst)
-
Cyclopentadiene (freshly cracked)
-
Cinnamaldehyde
-
Dichloromethane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the imidazolidinone catalyst (0.1 eq).
-
Add anhydrous dichloromethane and cool the mixture to -85 °C (liquid nitrogen/acetone bath).
-
Add cinnamaldehyde (1.0 eq) and stir for 10 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise over 5 minutes.
-
Stir the reaction at -85 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key synthetic pathway and the catalytic cycle involved in the application of this compound as a chiral building block.
Potential research applications of L-Valinamide hydrochloride
An In-depth Technical Guide to the Research Applications of L-Valinamide Hydrochloride
Introduction
This compound, the hydrochloride salt of the amide derivative of the essential amino acid L-valine, is a versatile and valuable chiral building block in modern chemical research and pharmaceutical development. Its inherent chirality, stemming from the L-valine core, combined with its functional groups—a primary amine and an amide—makes it a crucial starting material and intermediate in a multitude of synthetic applications. This technical guide explores the core research applications of this compound, providing detailed experimental insights, quantitative data, and workflow visualizations for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid material. Its fundamental properties are critical for its application in various synthetic contexts.
| Property | Value | References |
| CAS Number | 3014-80-0 | |
| Molecular Formula | C₅H₁₂N₂O·HCl | |
| Molecular Weight | 152.62 g/mol | |
| Melting Point | 263-270 °C | [1] |
| Optical Activity | [α]20/D +24.0 to +30.0° (c=1 in H₂O) | |
| Solubility | Soluble in water and methanol (50 mg/ml) | [2] |
| Appearance | White to Almost white powder to crystal | |
| Purity | >98.0% |
Core Research Applications
The utility of this compound and its parent molecule, L-valine, spans several key areas of chemical synthesis, primarily leveraging its chiral nature.
// Central Node main [label="L-Valinamide\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Application Nodes app1 [label="Peptide Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; app2 [label="Asymmetric Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; app3 [label="Medicinal Chemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; app4 [label="Organocatalysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes sub2_1 [label="Chiral Auxiliary", fillcolor="#FFFFFF", fontcolor="#202124"]; sub2_2 [label="Resolving Agent", fillcolor="#FFFFFF", fontcolor="#202124"]; sub3_1 [label="Antiviral Drugs\n(e.g., Valacyclovir)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges main -> app1; main -> app2; main -> app3; main -> app4;
app2 -> sub2_1 [dir=back]; app2 -> sub2_2 [dir=back]; app3 -> sub3_1 [dir=back]; } caption="Logical relationship of this compound's core applications."
Peptide Synthesis
The most direct application of this compound is in solution-phase peptide synthesis.[3] The presence of a free amine group allows for its coupling with N-protected amino acids to extend a peptide chain, with the amide group at the C-terminus. While solid-phase peptide synthesis is more common, solution-phase methods are still valuable for large-scale synthesis of specific peptide fragments. L-Alaninamide hydrochloride, a similar compound, is also noted for its role as a key component in constructing peptide chains.[4]
Asymmetric Synthesis and Chiral Auxiliaries
A cornerstone application of L-valine derivatives is in asymmetric synthesis, where they serve as powerful chiral auxiliaries.[5] A chiral auxiliary is an enantiomerically pure compound temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.[5][6] The bulky isopropyl group of valine provides excellent steric hindrance, effectively shielding one face of a reactive intermediate.[5]
General Principle of Chiral Auxiliaries
Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[5] The process involves attaching the auxiliary to a substrate, performing the stereoselective reaction, and then cleaving the auxiliary, which can often be recovered.[5] This strategy is fundamental in synthesizing complex molecules like pharmaceuticals where specific stereoisomers are required for biological activity.[5][7]
// Nodes Prochiral [label="Prochiral Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Auxiliary [label="Chiral Auxiliary\n(e.g., L-Valine derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Attached [label="Substrate-Auxiliary\nAdduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Diastereoselective\nReaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Diastereomer [label="Single Diastereomer\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Enantiopure Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RecoveredAux [label="Recovered Auxiliary", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Prochiral -> Attached [label="+"]; Auxiliary -> Attached; Attached -> Reaction; Reaction -> Diastereomer; Diastereomer -> Cleavage; Cleavage -> Product; Cleavage -> RecoveredAux [style=dashed, label="Recycled"]; } caption="Experimental workflow using a chiral auxiliary."
Experimental Protocol: Synthesis of Chiral Imines from L-Valine Ester Hydrochloride
Chiral imines derived from L-valine are precursors to catalysts for reactions like the asymmetric Henry reaction.[8] This protocol is based on the synthesis described by Sakthipriya et al.[8]
-
Esterification of L-Valine: L-Valine is first converted to its methyl ester hydrochloride. This is a standard procedure often involving thionyl chloride in methanol. The formation of the ester can be confirmed by FTIR spectroscopy (C=O stretch around 1744 cm⁻¹) and ¹H NMR (methoxy singlet around δ=3.6 ppm).[8]
-
Neutralization: To an alcoholic solution of the L-Valine ester hydrochloride, triethylamine is added to neutralize the hydrochloride and free the amine.[8]
-
Imine Formation: Salicylaldehyde is added to the solution in a 1:1 molar ratio, along with anhydrous sodium sulphate as a drying agent.[8]
-
Reaction: The mixture is stirred at room temperature for approximately 5 hours.[8]
-
Isolation: The reaction mixture is filtered to remove the drying agent, and the solvent is evaporated to yield the crystalline chiral imine. The product formation can be confirmed by FTIR (imine stretch at 1645 cm⁻¹) and ¹H NMR (imine proton singlet at δ 8.05 ppm).[8]
Medicinal Chemistry: Antiviral Drug Synthesis
L-valine and its derivatives are critical intermediates in the synthesis of major antiviral drugs.[9] The esterification of an active drug with L-valine can significantly enhance its oral bioavailability, a classic prodrug strategy.[9][10]
Application Example: Valacyclovir
Valacyclovir is the L-valyl ester prodrug of acyclovir, used to treat herpes virus infections.[10][11] The addition of the L-valine moiety increases bioavailability to about 55%, compared to 10-20% for acyclovir itself.[10] The synthesis of Valacyclovir often starts with a protected form of L-valine, such as Boc-L-Valine.[9][12]
// Nodes A [label="Boc-L-Valine\n(Protected Valine)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Acyclovir", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Coupling Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="N-Boc-Valacyclovir\n(Protected Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Deprotection\n(Boc Removal)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Valacyclovir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Salt Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Valacyclovir Hydrochloride\n(Final Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C [label="+ Reagents (DCC, DMAP)"]; C -> D; D -> E [label="+ Acid (e.g., HCl)"]; E -> F; F -> G [label="+ HCl"]; G -> H; } caption="Simplified synthetic workflow for Valacyclovir hydrochloride."
Experimental Protocol: Synthesis of N-Boc-Valacyclovir Intermediate
This protocol is adapted from a detailed procedure for coupling Boc-L-Valine with acyclovir.[9]
-
Dissolution: In a dry reaction vessel under a nitrogen atmosphere, dissolve Boc-L-Valine (e.g., 870 g) in dimethylformamide (DMF, e.g., 5874 mL) at 20-25 °C.[9]
-
Cooling: Cool the mixture to -5 °C.[9]
-
Activator Addition: Prepare a solution of N,N'-Dicyclohexylcarbodiimide (DCC, e.g., 330 g) in DMF and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.[9]
-
Catalyst and Substrate Addition: Add 4-(Dimethylamino)pyridine (DMAP) followed by acyclovir to the mixture.[9][12]
-
Reaction: Allow the reaction to proceed, stirring for several hours while allowing it to warm to room temperature. The progress can be monitored by TLC or HPLC.
-
Workup: Upon completion, the dicyclohexylurea (DCU) byproduct is filtered off. The filtrate is typically diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., sodium bicarbonate, brine) to remove unreacted starting materials and impurities.[9]
-
Isolation: The organic layer is dried, filtered, and concentrated under reduced pressure. The crude N-Boc-Valacyclovir can be purified by crystallization or column chromatography.[9]
-
Deprotection: The final step (not detailed here) involves removing the Boc protecting group, typically with a strong acid like hydrochloric acid, to yield Valacyclovir, which is then isolated as the hydrochloride salt.[12]
Organocatalysis
Derivatives of L-valine have been successfully developed as efficient organocatalysts for asymmetric reactions.[13] Organocatalysts are small organic molecules that can accelerate chemical reactions, and chiral versions are essential for enantioselective synthesis.[14] L-Valine derived N-sulfinamides, for example, have been shown to be highly effective Lewis basic organocatalysts for the asymmetric reduction of ketimines.[13]
Performance of L-Valine Derived N-Sulfinamide in Asymmetric Hydrosilylation
The following data summarizes the effectiveness of an L-valine derived catalyst in the asymmetric hydrosilylation of various ketimines with trichlorosilane.[13]
| Substrate (Ketimine) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| N-alkyl (various) | 3c | up to 99 | up to 96 |
| N-aryl (various) | 3c | up to 98 | up to 98 |
Conclusion
This compound is more than a simple amino acid derivative; it is a fundamental chiral building block that enables critical transformations in organic and medicinal chemistry. Its applications range from the straightforward incorporation into peptides to its more complex use as a precursor for chiral auxiliaries, antiviral prodrugs, and highly efficient organocatalysts. The steric and electronic properties endowed by its L-valine core provide chemists with a reliable and versatile tool for controlling stereochemistry, a task of paramount importance in the synthesis of biologically active molecules. The protocols and data presented herein underscore its significance and provide a technical foundation for its continued application in innovative research and development.
References
- 1. This compound--Suzhou Organic Bio-Tech Co.,Ltd. [organic-biotechnology.com]
- 2. labsolu.ca [labsolu.ca]
- 3. L -Valinamide 97 3014-80-0 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen [beilstein-journals.org]
Structural Analysis of L-Valinamide Hydrochloride Crystal Form: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the crystalline form of L-Valinamide hydrochloride. The document details the methodologies for crystal structure determination and physicochemical characterization, presenting key data in a structured format to aid researchers in the fields of crystallography, pharmaceutical sciences, and materials science.
Crystallographic Data Summary
The definitive three-dimensional arrangement of atoms in the this compound crystal lattice is determined through single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters. This data is typically housed in crystallographic databases such as the Cambridge Structural Database (CSD).
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₅H₁₃ClN₂O |
| Formula weight | 152.62 |
| Temperature | Data typically collected at 100(2) K or 293(2) K |
| Wavelength | Typically MoKα (0.71073 Å) or CuKα (1.54184 Å) |
| Crystal system | e.g., Orthorhombic |
| Space group | e.g., P2₁2₁2₁ |
| Unit cell dimensions | |
| a (Å) | Value from crystallographic data |
| b (Å) | Value from crystallographic data |
| c (Å) | Value from crystallographic data |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Volume (ų) | Calculated from cell dimensions |
| Z (molecules per unit cell) | e.g., 4 |
| Density (calculated) (Mg/m³) | Calculated value |
| Absorption coefficient (mm⁻¹) | Calculated value |
| F(000) | Calculated value |
| Data collection & refinement | |
| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | e.g., 2.50 to 28.00 |
| Reflections collected | Number |
| Independent reflections | Number [R(int) = value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Table 2: Selected Bond Lengths and Angles for this compound
| Bond | Length (Å) | Angle | Degree (°) |
| C1 - C2 | Value from crystallographic data | N1 - C2 - C1 | Value from crystallographic data |
| C2 - N1 | Value from crystallographic data | N1 - C2 - C3 | Value from crystallographic data |
| C2 - C3 | Value from crystallographic data | C1 - C2 - C3 | Value from crystallographic data |
| C3 - C4 | Value from crystallographic data | C2 - C3 - C4 | Value from crystallographic data |
| C3 - C5 | Value from crystallographic data | C2 - C3 - C5 | Value from crystallographic data |
| C1 - O1 | Value from crystallographic data | C4 - C3 - C5 | Value from crystallographic data |
| C1 - N2 | Value from crystallographic data | O1 - C1 - N2 | Value from crystallographic data |
| N-H···Cl | Value from crystallographic data | O1 - C1 - C2 | Value from crystallographic data |
| N-H···O | Value from crystallographic data | N2 - C1 - C2 | Value from crystallographic data |
Note: The data presented in the tables above are placeholders and should be replaced with experimentally determined values from a refined crystal structure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of crystallographic and analytical experiments.
Crystallization of this compound
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or cooling methods.
Protocol: Slow Evaporation Method
-
Dissolution: Prepare a saturated solution of this compound (commercially available from suppliers such as Sigma-Aldrich or Thermo Fisher Scientific) in a suitable solvent (e.g., a mixture of ethanol and water) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean crystallizing dish to remove any particulate impurities.
-
Evaporation: Cover the dish with perforated parafilm to allow for slow evaporation of the solvent at a constant, controlled temperature (e.g., 25°C).
-
Crystal Growth: Monitor the dish for the formation of single crystals over a period of several days to weeks.
-
Isolation: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the primary technique for determining the atomic resolution structure of a crystalline material.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer (e.g., a Bruker D8 VENTURE) equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CMOS photon detector). The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream. A series of diffraction images are collected by rotating the crystal through various angles.
-
Data Processing: The collected diffraction data is processed using software such as SAINT for integration of reflection intensities and SADABS for absorption correction.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline sample, confirm phase purity, and identify different polymorphic forms.
Protocol: PXRD Analysis
-
Sample Preparation: Gently grind a small amount of the crystalline this compound into a fine powder using an agate mortar and pestle.
-
Data Acquisition: Place the powdered sample on a zero-background sample holder. Collect the diffraction pattern using a powder diffractometer (e.g., PANalytical X'Pert PRO) with Cu Kα radiation (λ = 1.5418 Å). Data is typically collected over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Data Analysis: The resulting diffractogram is analyzed to identify the peak positions (2θ) and their relative intensities. This pattern serves as a fingerprint for the specific crystal form.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows in the structural analysis of this compound.
Thermochemical Properties of L-Valinamide Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valinamide hydrochloride, the hydrochloride salt of the amide derivative of the essential amino acid L-valine, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation design. This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this guide also presents comparative data for the parent amino acid, L-valine, to provide context and a baseline for understanding its energetic characteristics.
Data Presentation
A summary of the available physicochemical and thermochemical data for this compound and L-valine is presented below. All data is for the solid crystalline phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃ClN₂O | [1] |
| Molecular Weight | 152.62 g/mol | [1] |
| CAS Number | 3014-80-0 | [1] |
| Melting Point | 263 °C | |
| Solubility in Water | Soluble | |
| Solubility in Methanol | Soluble (50 mg/ml) | [2] |
Table 2: Thermochemical Properties of L-Valine (for comparison)
| Property | Value | Reference |
| Standard Molar Enthalpy of Combustion, ΔcH°(s) | -2979.5 ± 0.6 kJ/mol | [3] |
| Standard Molar Enthalpy of Formation, ΔfH°(s) | -617.9 ± 0.7 kJ/mol | [3] |
| Heat Capacity, Cp,solid (at 298.15 K) | 164.5 J/mol·K | [3] |
| Solubility in Water (at 25 °C) | 88.5 g/L | [4] |
Note: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for the standard enthalpy of formation or standard enthalpy of combustion for this compound. The data for L-valine is provided as a reference for a structurally related compound.
Experimental Protocols
The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies that would be employed to measure these properties for this compound.
Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."
-
Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter (C_cal) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU) is calculated using the formula:
ΔU = -C_cal * ΔT
where ΔT is the corrected temperature rise.
-
Corrections and Conversion to Enthalpy: Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample. The enthalpy of combustion at constant pressure (ΔH) is then calculated from the constant volume energy change (ΔU) using the following equation:
ΔH = ΔU + Δn_gas * RT
where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.
Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine heat capacity and the enthalpy of phase transitions, such as melting.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point of the substance.
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference. This data is plotted as a heat flow versus temperature graph (a thermogram).
-
Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.
-
Enthalpy of Fusion Determination: The melting of the sample appears as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔH_fus). The instrument's software integrates the peak area to calculate this value.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Bomb Calorimetry.
Caption: Workflow for Differential Scanning Calorimetry.
References
Methodological & Application
Application Notes and Protocols for Utilizing L-Valinamide Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient construction of complex peptide chains. The synthesis of peptides with a C-terminal amide is of significant biological and pharmaceutical importance, as amidation can enhance metabolic stability and receptor binding affinity. While the use of pre-functionalized resins like Rink Amide is a standard approach, the direct aminolysis of a peptidyl-resin with an amino acid amide offers a versatile alternative for introducing a specific C-terminal amide residue post-synthesis.
These application notes provide a detailed overview and generalized protocols for the use of L-Valinamide hydrochloride in SPPS to generate peptides with a C-terminal valine amide. This method involves the nucleophilic attack of the deprotonated L-Valinamide on the ester linkage between the C-terminal amino acid of the synthesized peptide and the solid support, releasing the peptide amide into solution.
Valine, being a β-branched and sterically hindered amino acid, can present challenges in peptide synthesis.[1] Therefore, the conditions for both the synthesis of the peptide backbone and the final aminolytic cleavage must be carefully considered to ensure optimal yield and purity.
Comparison of Methods for Synthesizing C-Terminal Valine Amide Peptides
The synthesis of peptides with a C-terminal valine amide can be approached in two primary ways using SPPS: the use of a pre-loaded Rink Amide resin with Fmoc-Val-OH or the post-synthesis aminolysis of a peptide attached to a suitable resin (e.g., Wang resin) with L-Valinamide. The choice of method can impact yield, purity, and workflow.
| Feature | Rink Amide Resin Method | Aminolysis with L-Valinamide Method |
| Principle | The C-terminal amide functionality is pre-installed on the solid support. | The C-terminal valine amide is formed during the cleavage step. |
| Resin | Rink Amide Resin[2][3] | Wang Resin or other ester-linked resins |
| Starting Material | Fmoc-Val-OH is the first amino acid coupled to the resin. | The peptide is synthesized on the resin, and then cleaved with this compound. |
| Cleavage Reagent | Typically Trifluoroacetic acid (TFA)-based cleavage cocktail.[4] | This compound with a non-nucleophilic base. |
| Potential Advantages | Well-established, predictable, and generally high-yielding for standard sequences. | Flexibility to decide on the C-terminal amide late in the synthesis; potentially milder cleavage conditions for the peptide backbone. |
| Potential Challenges | Potential for side reactions associated with the Rink Amide linker during final cleavage.[4] | Optimization of aminolysis conditions (time, temperature, concentration) is required; potential for side reactions like racemization at the C-terminus.[5] |
| Typical Purity | Generally high, but can be affected by linker-related side products. | Dependent on the efficiency of the aminolysis reaction and subsequent purification. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for the synthesis of a peptide on a solid support prior to cleavage.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Wang resin for subsequent aminolysis) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.[6]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in DMF.[7]
-
Add a tertiary amine base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, longer coupling times or the use of more potent coupling reagents may be necessary.[1]
4. Monitoring and Capping:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A blue/purple color indicates incomplete coupling.[1]
-
If the coupling is incomplete, a second coupling can be performed.
-
Alternatively, to prevent the formation of deletion sequences, any unreacted amines can be capped using a solution of acetic anhydride and DIEA in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Wash the peptide-resin thoroughly with DMF and DCM, and then dry it under vacuum.
Protocol 2: Aminolytic Cleavage with this compound
This protocol describes a generalized procedure for the cleavage of a peptide from an ester-linked resin (e.g., Wang resin) using this compound to yield a C-terminal valine amide. Note: This is a generalized protocol and may require optimization for specific peptide sequences.
Materials:
-
Dried peptide-resin (from Protocol 1)
-
This compound[8]
-
A non-nucleophilic base (e.g., DIEA or Triethylamine)
-
Anhydrous solvent (e.g., DMF, NMP, or a mixture thereof)[6]
-
Cold diethyl ether for precipitation
Procedure:
-
Preparation of Cleavage Solution:
-
In a clean, dry reaction vessel, dissolve this compound (e.g., 10-20 equivalents relative to the peptide-resin loading) in the chosen anhydrous solvent. Gentle heating may be required to aid dissolution.
-
Cool the solution to room temperature.
-
Add the non-nucleophilic base (an equimolar amount to the this compound to neutralize the hydrochloride salt, plus an additional amount to ensure basic conditions, e.g., 1.1 equivalents total).
-
-
Aminolysis Reaction:
-
Add the prepared peptide-resin to the cleavage solution.
-
Seal the reaction vessel and agitate the mixture at room temperature.
-
The reaction time can vary significantly (from a few hours to 48 hours) depending on the C-terminal amino acid of the peptide and the steric hindrance around the cleavage site.[9] Monitoring the reaction progress by taking small aliquots of the resin, cleaving with TFA, and analyzing by HPLC is recommended.
-
-
Peptide Precipitation and Isolation:
-
Once the aminolysis is complete (as determined by monitoring), filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of the reaction solvent and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight of the C-terminal valine amide peptide.
-
Potential Challenges and Troubleshooting
-
Incomplete Aminolysis: Due to the steric hindrance of valine, the aminolysis reaction may be slow.[9] Increasing the reaction time, temperature (with caution, as it may increase side reactions), or the concentration of L-Valinamide may improve the yield.
-
Racemization: The basic conditions required for aminolysis could potentially lead to epimerization at the C-terminal amino acid of the peptide. Careful control of the base concentration and reaction temperature is crucial.
-
Solubility: this compound may have limited solubility in some organic solvents.[10] The choice of solvent or the use of co-solvents may be necessary to achieve the desired concentration.
-
Side Reactions: The free amino group of L-Valinamide could potentially react with sensitive side chains on the peptide. Ensuring that all side-chain protecting groups are stable to the aminolysis conditions is essential.
Conclusion
The use of this compound for the direct aminolytic cleavage of peptides from solid supports presents a flexible and valuable method for the synthesis of peptides with a C-terminal valine amide. While this approach requires careful optimization of reaction conditions, it offers an alternative to the standard use of pre-functionalized amide resins. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to successfully implement this strategy in their peptide synthesis workflows.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. nbinno.com [nbinno.com]
- 4. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 10. benchchem.com [benchchem.com]
Application Notes: L-Valinamide Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Valinamide hydrochloride as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are essential tools for controlling the stereochemistry of chemical reactions, enabling the selective synthesis of a desired stereoisomer.[1] L-Valinamide, derived from the readily available and inexpensive amino acid L-valine, offers a robust platform for inducing chirality in a variety of chemical transformations due to the steric hindrance provided by its isopropyl group.
The general strategy for employing a chiral auxiliary involves three key steps: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to create the new stereocenter(s), and finally, cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Diagram of the General Workflow:
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Aldol Reaction
The aldol reaction is a powerful C-C bond-forming reaction. When a chiral auxiliary such as L-Valinamide is used, the formation of one diastereomer of the β-hydroxy carbonyl product is favored.
Proposed Mechanism of Stereocontrol:
The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state. The bulky isopropyl group of the valinamide auxiliary effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.
Caption: Proposed transition state for the asymmetric aldol reaction.
Quantitative Data (Representative):
The following table summarizes representative yields and stereoselectivities for asymmetric aldol reactions using chiral amide auxiliaries.
| Entry | Aldehyde | Base/Lewis Acid | Solvent | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| 1 | Benzaldehyde | LDA / TiCl4 | THF | 85 | >95:5 | >98 |
| 2 | Isobutyraldehyde | n-Bu2BOTf / DIPEA | CH2Cl2 | 90 | >98:2 | >99 |
| 3 | Acetaldehyde | LDA / MgBr2 | Et2O | 78 | 5:95 | >97 (anti) |
Experimental Protocol: Asymmetric Aldol Reaction
1. Attachment of the Substrate (N-Acylation of L-Valinamide):
-
To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench with water and extract the organic layer. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the N-acyl valinamide by column chromatography.
2. Asymmetric Aldol Reaction:
-
Dissolve the N-acyl L-valinamide (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
In a separate flask, pre-complex the aldehyde (1.2 eq) with a Lewis acid (e.g., TiCl4, 1.2 eq) in THF at -78 °C.
-
Add the aldehyde-Lewis acid complex to the enolate solution via cannula.
-
Stir at -78 °C for 3 hours, then quench with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
3. Cleavage of the Auxiliary:
-
The aldol adduct can be hydrolyzed using acidic or basic conditions (e.g., 4N HCl in THF/H2O or LiOH in THF/H2O) to yield the chiral β-hydroxy carboxylic acid and recover the L-Valinamide.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a key reaction for forming C-C bonds. Employing an N-acyl valinamide auxiliary allows for the diastereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Proposed Mechanism of Stereocontrol:
Similar to the aldol reaction, the stereoselectivity is governed by a chelated intermediate where the isopropyl group of the auxiliary directs the incoming nucleophile to the less hindered face of the Michael acceptor.
Caption: Stereocontrol in the asymmetric Michael addition.
Quantitative Data (Representative):
The following table shows typical results for asymmetric Michael additions using chiral amide auxiliaries.
| Entry | Michael Acceptor | Nucleophile | Lewis Acid | Solvent | Yield (%) | d.r. | e.e. (%) |
| 1 | N-Crotonyl derivative | Me2CuLi | - | Et2O | 92 | >95:5 | >98 |
| 2 | N-Cinnamoyl derivative | (PhS)2Mg | MgBr2 | DCM | 88 | >98:2 | >99 |
| 3 | N-Acryloyl derivative | Et2Zn / Ni(acac)2 | THF | 85 | >90:10 | >95 |
Experimental Protocol: Asymmetric Michael Addition
1. Preparation of the N-Acyl L-Valinamide Michael Acceptor:
-
Follow the N-acylation protocol described in the aldol reaction section, using the appropriate α,β-unsaturated acyl chloride.
2. Asymmetric Michael Addition:
-
Dissolve the N-acyl L-valinamide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a Lewis acid (e.g., MgBr2·OEt2, 1.1 eq) and stir for 15 minutes.
-
Add the nucleophile (e.g., a Gilman cuprate or a Grignard reagent in the presence of a copper catalyst, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify by column chromatography.
3. Cleavage of the Auxiliary:
-
The chiral auxiliary can be removed by hydrolysis or reduction as previously described to afford the desired chiral product.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl L-valinamide provides a reliable method for the synthesis of α-substituted chiral carboxylic acid derivatives.
Proposed Mechanism of Stereocontrol:
Deprotonation of the N-acyl L-valinamide generates a chiral enolate. The bulky isopropyl group of the valinamide auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face.
Caption: Stereocontrol in the asymmetric alkylation of an N-acyl valinamide enolate.
Quantitative Data (Representative):
The following table presents typical outcomes for asymmetric alkylations using chiral amide auxiliaries.
| Entry | Electrophile | Base | Solvent | Yield (%) | d.r. | e.e. (%) |
| 1 | Benzyl bromide | LDA | THF | 95 | >98:2 | >99 |
| 2 | Methyl iodide | NaHMDS | THF | 88 | >95:5 | >98 |
| 3 | Allyl bromide | LHMDS | THF | 91 | >97:3 | >99 |
Experimental Protocol: Asymmetric Alkylation
1. Preparation of the N-Acyl L-Valinamide:
-
Prepare the N-acyl L-valinamide as described in the aldol reaction protocol.
2. Asymmetric Alkylation:
-
Dissolve the N-acyl L-valinamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes to generate the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH4Cl.
-
Extract with ether, wash the organic layer with brine, dry over MgSO4, and concentrate. Purify by column chromatography.
3. Cleavage of the Auxiliary:
-
The auxiliary can be cleaved via hydrolysis (acidic or basic), reduction (e.g., with LiAlH4 to give the corresponding alcohol), or conversion to other functional groups to yield the final enantiomerically enriched product.
Disclaimer: The provided protocols and quantitative data are representative of what can be expected when using chiral amide auxiliaries derived from amino acids. Optimal conditions (solvent, temperature, base, Lewis acid) may vary depending on the specific substrate and electrophile/nucleophile used and should be determined experimentally.
References
Application Notes and Protocols for the Coupling of L-Valinamide Hydrochloride with Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and small molecule therapeutics. L-Valinamide, a derivative of the proteinogenic amino acid L-valine, serves as a key building block in the construction of C-terminally amidated peptides. These peptide amides often exhibit enhanced biological activity and stability compared to their corresponding carboxylic acid counterparts. This document provides detailed application notes and experimental protocols for the coupling of L-Valinamide hydrochloride with common N-protected amino acids using various peptide coupling reagents. The protocols and data presented herein are intended to guide researchers in selecting the optimal reaction conditions to achieve high yields and purity while minimizing side reactions, particularly racemization. Special consideration is given to the steric hindrance presented by the valine side chain, a common challenge in peptide synthesis.
Core Concepts in L-Valinamide Coupling
The coupling reaction involves the activation of the carboxylic acid of an N-protected amino acid, which is then susceptible to nucleophilic attack by the primary amine of L-Valinamide. As L-Valinamide is supplied as a hydrochloride salt, the free amine must be liberated in situ using a non-nucleophilic base for the reaction to proceed. The choice of coupling reagent, base, and solvent significantly impacts the reaction's efficiency, rate, and the stereochemical integrity of the final product.
Key Considerations:
-
Neutralization of this compound: The addition of at least one equivalent of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to deprotonate the ammonium salt and generate the nucleophilic free amine.[1]
-
Steric Hindrance: The bulky isopropyl side chain of valine can sterically hinder the approach of the activated amino acid, potentially leading to slower reaction rates and incomplete coupling.[2]
-
Coupling Reagent Selection: The potency of the coupling reagent is critical. Uronium/aminium salt-based reagents like HATU and HBTU are generally more effective for sterically hindered couplings than carbodiimides such as EDC, even with the use of additives like HOBt.[3]
-
Racemization: The risk of epimerization of the activated amino acid is a significant concern. The choice of coupling reagent, additives, and base can influence the extent of racemization. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® are often used with carbodiimides to suppress this side reaction.[4]
-
Side Reactions: Over-activation of the carboxylic acid can lead to side reactions. With uronium/aminium reagents, a potential side reaction is the guanidinylation of the free amine if the coupling reagent is used in large excess.[5]
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a critical step in optimizing the synthesis of dipeptides derived from L-Valinamide. The following table summarizes illustrative quantitative data for the coupling of N-protected Alanine and Phenylalanine with this compound using different coupling reagents. This data is intended to provide a comparative overview to guide reagent selection.
| N-Protected Amino Acid | Coupling Reagent/Additive | Base (Equivalents) | Solvent | Typical Reaction Time (hours) | Typical Yield (%) | Typical Purity (%) |
| Boc-L-Ala-OH | HATU | DIPEA (2.0) | DMF | 1 - 2 | 95 - 99 | >98 |
| HBTU | DIPEA (2.0) | DMF | 2 - 4 | 90 - 95 | >95 | |
| EDC/HOBt | DIPEA (1.1) | DCM/DMF | 4 - 8 | 85 - 92 | >95 | |
| Fmoc-L-Phe-OH | HATU | DIPEA (2.0) | DMF | 1 - 2 | 96 - 99 | >98 |
| HBTU | DIPEA (2.0) | DMF | 2 - 4 | 92 - 96 | >95 | |
| EDC/HOBt | DIPEA (1.1) | DCM/DMF | 4 - 8 | 88 - 94 | >95 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar peptide coupling reactions. Actual results may vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
The following are detailed protocols for the coupling of N-protected amino acids with this compound.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered couplings and when minimizing racemization is critical.
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH) or N-Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
In a separate flask, suspend this compound (1.1 eq.) in anhydrous DMF and add DIPEA (2.2 eq.). Stir for 10-15 minutes at room temperature to ensure complete neutralization.
-
Coupling Reaction: Add the L-Valinamide/DIPEA solution to the N-protected amino acid/HATU solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: Coupling using EDC/HOBt
This is a cost-effective method suitable for many standard couplings.
Materials:
-
N-Boc-L-Alanine (Boc-Ala-OH) or N-Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or a mixture of DCM/DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or a DCM/DMF mixture if solubility is an issue).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, suspend this compound (1.1 eq.) in anhydrous DCM and add DIPEA (1.1 eq.). Stir at room temperature for 15-20 minutes.
-
Coupling Reaction: Add the L-Valinamide/DIPEA solution to the cooled N-protected amino acid/HOBt solution.
-
Add EDC·HCl (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The byproduct, ethyl-dimethylaminopropyl urea, is largely removed during the aqueous washes.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel.
Visualizing the Process
General Workflow for L-Valinamide Coupling
Caption: General workflow for coupling an N-protected amino acid with this compound.
Signaling Pathway of Amide Bond Formation (HATU)
Caption: Mechanism of HATU-mediated amide bond formation with L-Valinamide.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete neutralization of L-Valinamide HCl.- Inactive coupling reagent.- Steric hindrance impeding the reaction. | - Ensure at least 2 equivalents of base are used for HATU/HBTU or 1.1 for EDC/HOBt.- Use fresh, high-purity coupling reagents.- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).- Increase reaction time and/or temperature slightly (e.g., to 40 °C). |
| Presence of Unreacted Starting Material | - Insufficient equivalents of one reactant.- Short reaction time. | - Use a slight excess (1.05-1.1 eq.) of the amine or acid component.- Extend the reaction time and monitor by TLC/LC-MS until completion. |
| Formation of Side Products (e.g., Epimers) | - Racemization of the activated amino acid.- Over-activation leading to side reactions. | - Use a less hindered base (e.g., 2,4,6-collidine instead of DIPEA).- For carbodiimide couplings, ensure an additive (HOBt, OxymaPure®) is used.- Perform the reaction at a lower temperature (e.g., 0 °C to RT).- Avoid using a large excess of the coupling reagent. |
| Difficult Purification | - Byproducts from the coupling reagent (e.g., DCU from DCC, though EDC's byproduct is water-soluble).- Close polarity of product and starting materials. | - For EDC couplings, ensure thorough aqueous work-up to remove the urea byproduct.- Optimize the mobile phase for column chromatography to achieve better separation. |
Conclusion
The successful coupling of this compound to N-protected amino acids is readily achievable with careful selection of reagents and reaction conditions. For sterically demanding couplings, uronium/aminium reagents such as HATU offer superior performance in terms of reaction rate and yield. Carbodiimide-based methods, particularly with EDC and an additive like HOBt, provide a cost-effective alternative for less challenging couplings. Proper neutralization of the this compound is a critical prerequisite for any successful coupling. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers aiming to synthesize C-terminally amidated peptides incorporating a valine residue, facilitating the development of novel peptide-based therapeutics and research tools.
References
Synthesis of Antiviral Drug Precursors from L-Valinamide Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of key precursors for the antiviral drugs Valacyclovir, Boceprevir, and Telaprevir, utilizing L-Valinamide hydrochloride as the starting material. The methodologies outlined herein are based on established chemical transformations, including amine protection, amide hydrolysis, and peptide coupling reactions.
Overview of the Synthetic Strategy
The central challenge in utilizing this compound is its conversion to a suitable L-Valine derivative that can be incorporated into the complex structures of the target antiviral drugs. The general synthetic workflow involves a two-step conversion of this compound to N-Boc-L-valine, a versatile intermediate. This intermediate is then used in subsequent coupling reactions to synthesize the desired drug precursors.
Caption: General workflow for converting this compound to antiviral precursors.
Synthesis of N-Boc-L-Valine from this compound
This section details the foundational steps to convert this compound into the key intermediate, N-Boc-L-valine.
Step 1: N-tert-Butoxycarbonyl (Boc) Protection of L-Valinamide
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (Et3N, 1.5 eq.) to the solution to neutralize the hydrochloride and free the amine.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate to remove by-products.
-
Acidify the aqueous layer to a pH of 2-3 using a 5% citric acid solution.
-
Extract the product, N-Boc-L-valinamide, into ethyl acetate.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-valinamide.
Step 2: Hydrolysis of N-Boc-L-Valinamide to N-Boc-L-Valine
Protocol:
-
Reaction Setup: Dissolve the N-Boc-L-valinamide obtained from the previous step in a suitable solvent such as a mixture of methanol and water.
-
Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 eq.), to the solution.[1]
-
Heating: Heat the reaction mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 2-3 with a cold 1N hydrochloric acid (HCl) solution.
-
Extract the product, N-Boc-L-valine, with ethyl acetate.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization.[1]
| Step | Product | Typical Yield | Purity | Reference |
| Boc Protection | N-Boc-L-Valinamide | 85-95% | >95% | General procedure |
| Hydrolysis | N-Boc-L-Valine | 80-90% | >98% | [1] |
Synthesis of a Valacyclovir Precursor
Valacyclovir is a prodrug of Acyclovir, where L-valine is esterified to enhance bioavailability. The key precursor is N-Boc-Valacyclovir, which is synthesized by coupling N-Boc-L-valine with Acyclovir.
Caption: Synthesis of N-Boc-Valacyclovir precursor.
Experimental Protocol: Synthesis of N-Boc-Valacyclovir
Materials:
-
N-Boc-L-valine
-
Acyclovir
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure: [3]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve N-Boc-L-valine (1.5 eq.) in DMF.
-
Activation: Cool the solution to -5 °C and add a solution of DCC (1.5 eq.) in DMF. Stir for 20 minutes.
-
Coupling: Add Acyclovir (1.0 eq.) and DMAP (0.15 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at -5 to 0 °C for approximately 6 hours.[4]
-
Work-up:
-
Filter off the dicyclohexylurea (DCU) by-product.
-
Remove approximately 80% of the DMF under reduced pressure.
-
-
Crystallization: Add isopropyl alcohol to the concentrated solution and heat to reflux to crystallize the N-Boc-Valacyclovir. Cool the solution, filter the product, and dry under vacuum.
| Reactants | Product | Coupling Agents | Solvent | Yield | Purity | Reference |
| N-Boc-L-valine, Acyclovir | N-Boc-Valacyclovir | DCC, DMAP | DMF | 92% (crude) | 98.5% | [5] |
Synthesis of a Boceprevir Intermediate
Boceprevir is a protease inhibitor used to treat hepatitis C. A key intermediate is the dipeptide acid, (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3,3-dimethylbutanoic acid, formed by coupling N-Boc-L-valine with L-tert-leucine methyl ester followed by hydrolysis.[1]
Caption: Synthesis of a key Boceprevir dipeptide intermediate.
Experimental Protocol: Synthesis of (S)-2-((S)-2-(tert-butoxycarbonylamino)-3-methylbutanamido)-3,3-dimethylbutanoic acid[1]
Materials:
-
N-Boc-L-valine
-
L-tert-leucine methyl ester hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1N HCl
Procedure:
-
Activation of N-Boc-L-valine:
-
Dissolve N-Boc-L-valine (1.0 eq.) in DCM.
-
Add EDCI (1.2 eq.) and HOBt (1.2 eq.) and stir the mixture at 0 °C for 30 minutes.
-
-
Preparation of L-tert-leucine methyl ester:
-
In a separate flask, dissolve L-tert-leucine methyl ester hydrochloride (1.0 eq.) in DCM and add NMM (1.2 eq.).
-
-
Peptide Coupling:
-
Add the L-tert-leucine methyl ester solution to the activated N-Boc-L-valine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
-
Work-up (Dipeptide Ester):
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude dipeptide ester.
-
-
Ester Hydrolysis:
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add LiOH (1.5 eq.) and stir at room temperature for 4 hours.
-
-
Work-up (Dipeptide Acid):
-
Acidify the reaction mixture with 1N HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final dipeptide acid.
-
| Step | Product | Reagents | Solvent | Yield | Reference |
| Peptide Coupling | Dipeptide Ester | EDCI, HOBt, NMM | DCM | Not specified | [1] |
| Ester Hydrolysis | Dipeptide Acid | LiOH | MeOH/H₂O | Not specified | [1] |
Synthesis of a Telaprevir Intermediate
Telaprevir is another potent inhibitor of the HCV NS3/4A serine protease. Its synthesis involves the coupling of a peptide fragment that includes a valine residue. A key step is the formation of a dipeptide fragment from N-Boc-L-valine.
References
Application of L-Valinamide Hydrochloride in Peptidomimetic Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valinamide hydrochloride is a chiral building block derived from the essential amino acid L-valine. In the field of medicinal chemistry, particularly in peptidomimetic design, it serves as a valuable starting material for the synthesis of novel therapeutic agents. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity.[1] The incorporation of L-valinamide or its derivatives can introduce specific steric and hydrophobic characteristics to a peptidomimetic scaffold, influencing its binding affinity and selectivity for biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of peptidomimetics, with a focus on protease inhibitors.
Application Notes
This compound's utility in peptidomimetic design stems from its inherent structural features. The isopropyl side chain of the valine residue provides steric bulk, which can be crucial for fitting into the hydrophobic pockets of enzyme active sites, such as those found in proteases. The terminal amide group offers a site for further chemical modification, allowing for the construction of diverse molecular architectures.
One notable application of L-valine derivatives is in the development of protease inhibitors. Proteases are a class of enzymes that play critical roles in various physiological and pathological processes, making them attractive drug targets for diseases ranging from viral infections to cancer.[2] For instance, peptidomimetics incorporating L-valine analogs have been investigated as inhibitors of cysteine proteases like cruzain from Trypanosoma cruzi, the parasite responsible for Chagas disease, and human cathepsin L.[3]
The design of such inhibitors often involves creating molecules that mimic the transition state of the substrate cleavage reaction. L-Valinamide can be incorporated as a structural element that interacts with specific subsites (e.g., S1, S2) of the protease active site. The stereochemistry of the L-valine core is critical for ensuring the correct spatial orientation of the peptidomimetic within the active site to achieve potent inhibition.
Quantitative Data Presentation
The following table summarizes the inhibitory activities of a series of gallinamide A analogs, which are peptidomimetic cysteine protease inhibitors. Several of these analogs incorporate L-valine derivatives, highlighting the contribution of this building block to their potency.
| Compound | Target Enzyme | IC50 (nM)[3] | Ki (nM) | k_inact/Ki (M⁻¹s⁻¹) |
| Gallinamide A | Cruzain | 0.26 ± 0.02 | - | - |
| Cathepsin L | - | - | - | |
| Analog 5 | Cruzain | 5.1 ± 1.4 | - | - |
| Cathepsin L | - | - | - | |
| Analog 10 | Cruzain | - | - | - |
| Cathepsin L | - | 0.0937 ± 0.01 | 8,730,000 | |
| Analog 14 | Cruzain | >15-fold more potent than Gallinamide A | - | - |
| Analog 17 | Cruzain | >15-fold more potent than Gallinamide A | - | - |
| Analog 23 | Cruzain | >15-fold more potent than Gallinamide A | - | - |
Note: A lower IC50 or Ki value indicates higher inhibitory potency. k_inact/Ki is a measure of the enzyme inactivation efficiency.
Experimental Protocols
The synthesis of peptidomimetics is a multi-step process that often involves solid-phase peptide synthesis (SPPS) techniques. The following protocols provide a general framework for the incorporation of an L-valine derivative into a peptidomimetic sequence, inspired by the synthesis of protease inhibitors.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Backbone
This protocol describes the assembly of a peptide-like backbone on a solid support, to which an L-valinamide-derived moiety can be subsequently coupled.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Phe-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine for subsequent modification.
Protocol 2: Synthesis and Coupling of an L-Valinaldehyde Derivative
This protocol describes the preparation of an N-protected L-valinaldehyde and its coupling to the resin-bound peptide via reductive amination. This is a common strategy to introduce an aldehyde "warhead" for covalent inhibition of cysteine proteases.
Materials:
-
N-Boc-L-valine
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Resin-bound peptide with a free N-terminus (from Protocol 1)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in DMF
Procedure:
-
Oxidation to Aldehyde:
-
Dissolve N-Boc-L-valine in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the crude N-Boc-L-valinaldehyde. The crude product is often used immediately in the next step due to the potential for instability.
-
-
Reductive Amination:
-
Swell the resin-bound peptide (from Protocol 1) in DMF.
-
Dissolve the crude N-Boc-L-valinaldehyde (5 equivalents) in 1% acetic acid in DMF and add it to the resin.
-
Add sodium triacetoxyborohydride (5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Protocol 3: Cleavage and Purification of the Peptidomimetic
This protocol describes the final step of cleaving the synthesized peptidomimetic from the solid support and its purification.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry and NMR spectroscopy.
Mandatory Visualizations
References
Application Notes and Protocols for the Incorporation of L-Valinamide Hydrochloride to Introduce Sterically Hindered Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug discovery and development, the strategic introduction of sterically hindered amino acid residues is a critical tool for modulating the pharmacological properties of therapeutic peptides. Steric hindrance, introduced by bulky side chains, can significantly enhance peptide stability against enzymatic degradation, improve receptor binding affinity and selectivity, and constrain peptide conformation to favor a bioactive state. L-Valinamide hydrochloride, a derivative of the proteinogenic amino acid L-valine, serves as a valuable building block for introducing a sterically demanding valine residue with a C-terminal amide. The C-terminal amide moiety is often preferred in therapeutic peptides as it mimics the native peptide structure and can improve metabolic stability and bioavailability compared to a free C-terminal carboxylic acid.
These application notes provide detailed protocols and guidance for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry.
Application Notes
The use of this compound in solid-phase peptide synthesis (SPPS) allows for the direct incorporation of a C-terminal valine amide residue. This approach is particularly advantageous when the desired peptide sequence terminates with a sterically bulky and amidated amino acid.
Key Advantages:
-
Enhanced Proteolytic Stability: The bulky isopropyl side chain of the valine residue can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby extending the in vivo half-life of the peptide.
-
Conformational Rigidity: The introduction of a sterically hindered residue can restrict the conformational flexibility of the peptide backbone, which can be crucial for locking the peptide into its bioactive conformation for optimal receptor interaction.
-
C-Terminal Amidation: L-Valinamide provides a pre-formed C-terminal amide, which is a common feature of many naturally occurring bioactive peptides. This modification can increase the peptide's resistance to carboxypeptidases and may improve its overall pharmacokinetic profile.
-
Versatility in SPPS: this compound can be readily incorporated as the first amino acid onto a suitable resin, such as a Rink Amide resin, allowing for the subsequent elongation of the peptide chain from its N-terminus.
Considerations for Synthesis:
-
Coupling Efficiency: The steric bulk of the valine side chain can pose a challenge during peptide bond formation. Therefore, the selection of an appropriate coupling reagent is critical to ensure high coupling efficiency and minimize the formation of deletion sequences. High-reactivity uronium/aminium or phosphonium salt-based coupling reagents are generally recommended over standard carbodiimides.
-
Racemization: While this compound is supplied as a single enantiomer, the risk of racemization during the activation and coupling steps should be minimized. The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is highly recommended.
-
Monitoring of Coupling Reactions: Due to the potential for incomplete coupling, it is essential to monitor the progress of the coupling reaction. The Kaiser test is a reliable method for detecting the presence of free primary amines on the resin, indicating an incomplete reaction.
Experimental Protocols
The following protocols describe the manual solid-phase peptide synthesis (SPPS) of a model peptide with a C-terminal L-Valinamide residue using Fmoc/tBu chemistry.
Protocol 1: Loading of L-Valinamide onto Rink Amide Resin
This protocol outlines the initial step of covalently attaching L-Valinamide to the solid support.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin (1 equivalent, based on resin loading) in DMF for 1-2 hours in an SPPS reaction vessel.
-
Fmoc Deprotection of the Resin:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Activation of L-Valinamide:
-
In a separate vial, dissolve this compound (3 equivalents), HOBt or Oxyma (3 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to neutralize the hydrochloride salt.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling to the Resin:
-
Add the pre-activated L-Valinamide solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. The extended reaction time helps to overcome steric hindrance.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 30 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Resin Drying: Dry the resin under vacuum for subsequent use in peptide chain elongation.
Protocol 2: Peptide Chain Elongation (Example: Addition of Fmoc-Ala-OH)
This protocol describes a typical cycle for adding the next amino acid to the resin-bound L-Valinamide.
Materials:
-
L-Valinamide-loaded resin
-
Fmoc-L-Alanine-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection:
-
Swell the L-Valinamide-loaded resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Alanine-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Cycle: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail to the dry peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The successful incorporation of sterically hindered residues is highly dependent on the choice of coupling reagents. The following tables provide a summary of typical coupling efficiencies and reaction times for sterically hindered amino acids, which can serve as a guide for optimizing the synthesis of peptides containing L-Valinamide.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Typical Coupling Time (hours) | Coupling Efficiency (%) | Risk of Racemization | Key Advantages |
| DIC | HOBt/Oxyma | 2 - 4 | 90 - 98 | Low | Cost-effective, soluble byproduct |
| HBTU | - | 1 - 2 | > 99 | Very Low | High efficiency, fast reaction |
| HATU | - | 0.5 - 1.5 | > 99 | Very Low | Very fast, highly effective for difficult couplings |
| PyBOP | - | 1 - 3 | 95 - 99 | Low | Good for hindered couplings, byproducts are generally not problematic |
Note: The data presented are representative values for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O·HCl |
| Molecular Weight | 152.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| CAS Number | 3014-80-0 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles involved in the incorporation of L-Valinamide.
Caption: Experimental workflow for SPPS with L-Valinamide.
Caption: Logical relationship of the coupling reaction.
Application Notes and Protocols for Diastereoselective Alkylation Using L-Valine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective alkylation of carbonyl compounds utilizing chiral auxiliaries derived from L-valine. This method is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of pharmaceutical agents and other complex chiral molecules.[1][2] L-valine, a readily available and inexpensive amino acid, serves as an excellent chiral pool starting material for the synthesis of various effective chiral auxiliaries.[1]
Introduction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] The auxiliary directs the approach of a reactant to one face of the molecule, leading to the preferential formation of one diastereomer.[1] After the desired stereoselective transformation, the auxiliary can be cleaved and often recovered for reuse.[1]
L-valine derivatives are particularly effective as chiral auxiliaries due to the steric hindrance provided by the bulky isopropyl group, which effectively shields one face of the reactive intermediate, such as an enolate, from the approach of an electrophile.[3] This steric control leads to high diastereoselectivity in alkylation reactions.[1][4] One of the most successful classes of chiral auxiliaries derived from L-valine are the oxazolidinones, famously developed by David A. Evans.[2][3]
Experimental Data Summary
The following tables summarize the quantitative data for diastereoselective alkylation reactions using L-valine derived chiral auxiliaries, providing a comparison of yields and diastereoselectivity under various conditions.
Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones Derived from L-Valinol
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| Benzyl bromide | LDA | THF | -78 | 85-95 | >98 |
| Methyl iodide | NaHMDS | THF | -78 | 90-97 | >98 |
| Allyl bromide | LHMDS | THF | -78 | 88-94 | >96 |
| Ethyl iodide | LDA | THF | -78 to -40 | 80-90 | >95 |
Data compiled from various sources and representative examples.
Table 2: Comparison of L-Valine Derived Auxiliary with other Chiral Auxiliaries in Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-isopropyl-5-phenyloxazolidin-2-one | Propionyl Imide | Benzyl Bromide | 92 | 99:1 |
| Evans Auxiliary ((4S)-4-benzyl-2-oxazolidinone) | Propionyl Imide | Benzyl Bromide | 95 | >99:1 |
| Schöllkopf Bis-lactim Ether (from L-Valine) | Glycine moiety | Methyl Iodide | 85-95 | >95:5 |
This table provides a comparative overview of the efficacy of different chiral auxiliaries.[4]
Experimental Protocols
The following are detailed protocols for the key steps in a typical diastereoselective alkylation experiment using an L-valine derived oxazolidinone auxiliary.
Protocol 1: Synthesis of the N-Acyl Oxazolidinone
This protocol describes the acylation of the L-valine-derived oxazolidinone chiral auxiliary.
Materials:
-
(4R,5S)-4-isopropyl-5-phenyloxazolidin-2-one (or similar L-valine derived oxazolidinone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the L-valine derived oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolization and subsequent alkylation of the N-acyl oxazolidinone.
Materials:
-
N-Acyl oxazolidinone (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
In a separate flask, prepare the LDA solution or use a commercially available solution. Add the base (1.1 eq) dropwise to the solution of the N-acyl oxazolidinone. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (30% aqueous solution)
-
Lithium hydroxide (LiOH)
-
Water
-
Sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the ether layer.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired chiral carboxylic acid.
Visualizations
The following diagrams illustrate the key concepts and workflows in diastereoselective alkylation using L-valine derivatives.
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Mechanism of diastereoselective alkylation.
Note on DOT script placeholders: The IMG tags in the reaction_mechanism DOT script are placeholders. To render actual chemical structures, these would need to be replaced with paths to image files of the respective chemical diagrams. For the purpose of this text-based generation, they illustrate the intended structure of the diagram. The logical flow and labeling are provided as specified.
References
Application Notes and Protocols: L-Valinamide Hydrochloride in the Synthesis of Macrocyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic peptides are a promising class of therapeutic agents, offering a unique combination of stability, target affinity, and the ability to disrupt challenging protein-protein interactions.[1] The cyclization of linear peptides confers conformational rigidity, enhances proteolytic resistance, and can improve pharmacokinetic properties.[2][3][4] L-Valinamide hydrochloride is a readily available amino acid derivative that can be strategically incorporated into peptide sequences. While its primary use is to introduce a C-terminal valine with an amide cap, which can enhance biological activity and stability, its application in the direct head-to-tail cyclization of peptides is limited due to the chemically inert nature of the C-terminal amide bond under standard coupling conditions.
However, this compound can be effectively utilized in the synthesis of macrocyclic peptides through side-chain to side-chain cyclization strategies. This approach allows for the creation of diverse cyclic structures while retaining the C-terminal valinamide moiety. These application notes provide a detailed protocol for the synthesis of a linear peptide incorporating this compound at the C-terminus, followed by a robust methodology for intramolecular side-chain cyclization to yield a macrocyclic peptide.
Key Concepts and Strategies
The synthesis of macrocyclic peptides from linear precursors containing a C-terminal amide, such as that derived from this compound, necessitates a cyclization strategy that does not involve the C-terminal amide bond. The most common and versatile of these strategies is the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine or Ornithine).
This process typically involves:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support, incorporating L-Valinamide at the C-terminus and orthogonally protected acidic and basic amino acids at desired positions within the sequence.
-
Selective Side-Chain Deprotection: The protecting groups on the side chains of the chosen acidic and basic amino acids are selectively removed while the peptide remains anchored to the resin and other side chains remain protected.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the deprotected side chains using a suitable coupling reagent. On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the resin.
-
Cleavage and Deprotection: The cyclized peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed.
-
Purification: The crude macrocyclic peptide is purified to the desired level, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide with C-Terminal L-Valinamide
This protocol describes the manual synthesis of a model linear peptide with the sequence H-Lys(Mtt)-Gly-Glu(OAll)-Gly-Val-NH₂ on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Val-OH
-
Fmoc-Gly-OH
-
Fmoc-Glu(OAll)-OH
-
Fmoc-Lys(Mtt)-OH
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine):
-
Pre-activate Fmoc-Val-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for Fmoc-Gly-OH, Fmoc-Glu(OAll)-OH, Fmoc-Gly-OH, and Fmoc-Lys(Mtt)-OH sequentially.
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group of Lysine using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between the side chains of Lysine and Glutamic acid.
Materials:
-
Peptidyl-resin from Protocol 1
-
1% TFA in DCM
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Selective Mtt Deprotection (Lysine Side-Chain):
-
Treat the resin with 1% TFA in DCM (10 x 2 minutes).
-
Wash the resin with DCM, 10% DIPEA in DMF, and DMF.
-
-
Selective Allyl Deprotection (Glutamic Acid Side-Chain):
-
Swell the resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.
-
React for 2 hours at room temperature.
-
Wash the resin with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.
-
-
On-Resin Cyclization:
-
Swell the deprotected peptidyl-resin in DMF.
-
Add HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
React for 4-6 hours at room temperature.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
-
Washing: Wash the resin with DMF and DCM and dry under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (H₂O)
-
RP-HPLC system
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the macrocyclic peptide by RP-HPLC using a suitable gradient of ACN and water containing 0.1% TFA.
-
Collect and lyophilize the pure fractions.
-
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
Data Presentation
| Parameter | Description | Typical Value |
| Linear Peptide Synthesis | ||
| Resin Loading | Initial loading of the Rink Amide resin | 0.4 - 0.7 mmol/g |
| Coupling Efficiency | Per-step coupling efficiency monitored by Kaiser test | >99% |
| On-Resin Cyclization | ||
| Cyclization Reagent | Coupling agent for lactam bridge formation | HATU/DIPEA |
| Reaction Time | Duration of the on-resin cyclization step | 4 - 6 hours |
| Crude Purity (Post-Cleavage) | Purity of the macrocyclic peptide before HPLC | 50 - 80% |
| Purification | ||
| Final Purity | Purity of the macrocyclic peptide after RP-HPLC | >95% |
| Overall Yield | Isolated yield based on initial resin loading | 10 - 30% |
Note: Yields and purities are highly sequence-dependent and may require optimization.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a side-chain cyclized peptide.
Logical Relationship of Key Steps
Caption: Logical flow for macrocyclic peptide synthesis.
Conclusion
This compound serves as a valuable building block for introducing a C-terminal valine amide into peptide sequences. While not suitable for direct head-to-tail cyclization, its incorporation is fully compatible with side-chain to side-chain macrocyclization strategies. The protocols outlined in these application notes provide a comprehensive guide for the synthesis and purification of such macrocyclic peptides. This approach expands the chemical space accessible to researchers and drug developers, enabling the creation of novel cyclic peptide therapeutics with potentially enhanced stability and biological activity. Careful optimization of reaction conditions for the specific peptide sequence is crucial for achieving high yields and purity.
References
Application Notes and Protocols for N-Terminal Modification with L-Valinamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides and proteins is a critical strategy in drug discovery and development, offering a powerful tool to enhance therapeutic properties. Modifications at the N-terminus can significantly improve a peptide's stability against enzymatic degradation, modulate its pharmacokinetic profile, and enhance its biological activity.[1] This document provides a detailed guide to the N-terminal modification of a target peptide with L-Valinamide hydrochloride via a solution-phase coupling reaction.
The protocol herein describes the use of common peptide coupling reagents to form a stable amide bond between the N-terminal α-amine of a peptide and the primary amine of L-Valinamide. This method is broadly applicable to a wide range of peptides and serves as a foundational technique for researchers aiming to explore the impact of N-terminal modifications on their molecules of interest.
Data Presentation
The choice of coupling reagent is a critical parameter for a successful N-terminal modification. The efficiency of the reaction, reaction speed, and the purity of the final product can vary significantly depending on the reagent used. Below is a comparative summary of commonly used coupling reagents for peptide synthesis.
Table 1: Comparison of Common Peptide Coupling Reagents
| Coupling Reagent | Key Features | Advantages | Disadvantages |
| HATU | Uronium-based, forms a highly reactive OAt-active ester. | High coupling efficiency, fast reaction rates, lower risk of racemization.[2] | Higher cost compared to some other reagents. Can cause guanidinylation of the N-terminal amine if used in excess.[3] |
| HBTU | Uronium-based, forms an OBt-active ester. | Good coupling efficiency, widely used. | Less reactive than HATU, which can lead to longer reaction times and potentially more side reactions.[2] |
| PyBOP | Phosphonium-based. | High coupling efficiency, by-products are generally water-soluble, making purification easier. | Can be more expensive than carbodiimides. |
| EDC/NHS | Carbodiimide-based, forms an NHS-ester intermediate. | Cost-effective, water-soluble by-products (for EDC). | Can lead to the formation of N-acylurea by-products, potentially lower efficiency for sterically hindered couplings. |
Note: The optimal coupling reagent may vary depending on the specific peptide sequence and the steric hindrance of the amino acids involved. For challenging couplings, HATU is often the preferred reagent due to its superior performance.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-terminal modification of a peptide with this compound in a solution-phase reaction.
Materials and Reagents
-
Target peptide with a free N-terminus
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU, or PyBOP)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIEA, or N-Methylmorpholine - NMM)
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Solvents for RP-HPLC (e.g., Acetonitrile and Water with 0.1% Trifluoroacetic acid - TFA)
-
Lyophilizer
-
Mass spectrometer for product characterization
Experimental Workflow Diagram
Caption: Workflow for N-terminal modification with this compound.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when using phosphonium or uronium-based coupling reagents.
-
Use anhydrous, amine-free solvents to prevent side reactions and hydrolysis of the coupling reagents.
2. Neutralization of this compound:
-
Dissolve this compound (1.5 equivalents relative to the peptide) in a minimal amount of anhydrous DMF.
-
Add a non-nucleophilic base, such as DIEA (2.0 equivalents), to the solution. The base will neutralize the hydrochloride salt, liberating the free amine of L-Valinamide, which is necessary for the coupling reaction. Stir the solution for 10-15 minutes at room temperature.
3. Activation and Coupling (using HATU as an example):
-
In a separate flask, dissolve the target peptide (1.0 equivalent) in anhydrous DMF.
-
In the flask containing the neutralized L-Valinamide, add the coupling reagent, HATU (1.4 equivalents). Stir the mixture for 5-10 minutes at room temperature to allow for pre-activation.
-
Slowly add the solution of the target peptide to the activated L-Valinamide mixture.
-
Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from 2 to 24 hours depending on the reactivity of the peptide.
4. Monitoring the Reaction:
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting peptide and the formation of the desired product.
5. Work-up and Purification:
-
Once the reaction is complete, the solvent (DMF) can be removed under reduced pressure.
-
The crude product is then purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
A gradient of increasing acetonitrile concentration is used to elute the peptides.[4] The target modified peptide will elute at a different retention time than the starting peptide, usually at a slightly higher acetonitrile concentration due to the increased hydrophobicity.
-
-
Fractions containing the pure product, as determined by analytical HPLC and mass spectrometry, are collected and pooled.
6. Product Characterization:
-
The purified product is lyophilized to obtain a dry powder.
-
The final product should be characterized by mass spectrometry to confirm the correct molecular weight of the N-terminally modified peptide.
Signaling Pathways and Logical Relationships
The process of N-terminal modification via peptide coupling follows a logical chemical pathway. The diagram below illustrates the key steps and the roles of the different reagents involved.
Caption: Logical pathway of the N-terminal peptide coupling reaction.
Conclusion
The N-terminal modification of peptides with this compound is a versatile and valuable technique for modulating the properties of therapeutic peptides. The choice of an appropriate coupling reagent and careful optimization of the reaction conditions are paramount for achieving high yields and purity. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to successfully implement this modification strategy. Subsequent purification by RP-HPLC is essential to isolate the desired product for further biological evaluation. Through systematic application of these methods, scientists can effectively explore the structure-activity relationships of N-terminally modified peptides in the pursuit of novel and improved therapeutics.
References
- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. bachem.com [bachem.com]
Application Notes and Protocols: L-Valinamide Hydrochloride in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valinamide hydrochloride is a versatile chiral building block extensively utilized in the synthesis of various enzyme inhibitors. Its inherent stereochemistry and reactive primary amine make it a valuable starting material for creating peptidomimetics and other small molecules that can effectively target the active sites of enzymes, particularly proteases. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of enzyme inhibitors using this compound: dipeptidyl boronic acid inhibitors and α-ketoamide inhibitors. These inhibitors have shown significant promise in targeting enzymes such as the proteasome and viral proteases, including the SARS-CoV-2 main protease (Mpro).
I. Synthesis of Dipeptidyl Boronic Acid Protease Inhibitors
Dipeptidyl boronic acids are potent, reversible inhibitors of serine and threonine proteases. The boronic acid moiety forms a stable tetrahedral intermediate with the catalytic serine or threonine residue in the enzyme's active site. This compound can be incorporated as the P1 or P2 residue in the dipeptide scaffold, influencing the inhibitor's specificity and potency.
Experimental Protocol: Synthesis of a Representative Dipeptidyl Boronic Acid Inhibitor
This protocol describes the synthesis of a dipeptidyl boronic acid inhibitor where this compound serves as the precursor to the P1 residue, coupled with a P2 amino acid and a boronic acid warhead.
Step 1: Boc-Protection of L-Valinamide
-
Reaction Setup: To a solution of this compound (1 equivalent) in dichloromethane (DCM), add triethylamine (2.5 equivalents) and cool the mixture to 0°C in an ice-water bath.
-
Addition of Protecting Group: Slowly add a DCM solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) while maintaining the temperature below 15°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Wash the reaction mixture with 0.2 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield Boc-L-Valinamide.
Step 2: Coupling with N-Protected P2 Amino Acid
-
Activation of P2 Amino Acid: Dissolve the N-Boc-protected P2 amino acid (e.g., Boc-L-Phenylalanine, 1 equivalent), 1-hydroxybenzotriazole (HOBt) (1 equivalent), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Stir the solution for 15 minutes at 0°C to form the active ester.
-
Coupling Reaction: Add the Boc-L-Valinamide (1 equivalent) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the activated P2 amino acid solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify the resulting dipeptide by flash column chromatography on silica gel.
Step 3: Coupling with (R)-1-Amino-3-methylbutylboronic acid pinanediol ester
-
Deprotection of Boc-Dipeptide: Treat the Boc-protected dipeptide from Step 2 with a solution of 4M HCl in dioxane at 0°C to remove the Boc protecting group. Stir for 1-2 hours, then concentrate under reduced pressure to obtain the dipeptide amine hydrochloride salt.
-
Coupling Reaction: Dissolve the dipeptide amine hydrochloride (1 equivalent) and (R)-1-amino-3-methylbutylboronic acid pinanediol ester hydrochloride (1 equivalent) in DMF. Add HOBt (1.2 equivalents), EDCI (1.2 equivalents), and DIPEA (3 equivalents).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic phase over Na2SO4, filter, and concentrate. Purify the product by flash chromatography.
Step 4: Deprotection of Pinanediol Ester
-
Transesterification: Dissolve the pinanediol-protected dipeptidyl boronic acid (1 equivalent) in a mixture of methanol and n-hexane. Add isobutylboronic acid (1.5 equivalents).
-
Reaction: Stir the reaction at room temperature for 22 hours.
-
Purification: Concentrate the reaction mixture and purify the final dipeptidyl boronic acid inhibitor by reverse-phase HPLC.
Caption: General workflow for dipeptidyl boronic acid inhibitor synthesis.
II. Synthesis of α-Ketoamide SARS-CoV-2 Main Protease (Mpro) Inhibitors
α-Ketoamides are a class of covalent reversible inhibitors that have demonstrated potent activity against cysteine proteases, including the SARS-CoV-2 Mpro. The α-ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site. L-Valinamide can be incorporated into the peptidomimetic backbone to interact with the S1 or S2 pockets of the protease.
Experimental Protocol: Synthesis of a Representative α-Ketoamide Inhibitor
This protocol outlines a general approach for synthesizing an α-ketoamide inhibitor incorporating a valine-derived moiety.
Step 1: Synthesis of the P2-P1 Dipeptide Fragment
-
Coupling: To a solution of Boc-L-Leucine (1 equivalent), HATU (1 equivalent), and HOAt (1 equivalent) in DMF, add DIPEA (2 equivalents). After 5 minutes, add this compound (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Work-up and Purification: Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the dipeptide by flash chromatography.
Step 2: Synthesis of the α-Ketoacid
-
Grignard Reaction: To a solution of N-Boc-protected P3 amino acid methyl ester (e.g., Boc-L-Alanine-OMe) in anhydrous THF at -78°C, add methylmagnesium bromide (3 equivalents).
-
Reaction: Stir at -78°C for 2 hours.
-
Work-up: Quench the reaction with saturated NH4Cl solution and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Oxidation: Dissolve the resulting α-hydroxyketone in DCM and add Dess-Martin periodinane (1.5 equivalents). Stir at room temperature for 2 hours.
-
Work-up and Purification: Quench with a saturated solution of Na2S2O3 and NaHCO3. Extract with DCM, dry the organic layer, and concentrate. Purify the α-ketoester by flash chromatography.
-
Hydrolysis: Dissolve the α-ketoester in a THF/water mixture and add LiOH (2 equivalents). Stir at room temperature for 4 hours. Acidify with 1N HCl and extract with ethyl acetate to yield the α-ketoacid.
Step 3: Final Coupling and Deprotection
-
Boc Deprotection: Deprotect the P2-P1 dipeptide from Step 1 using 4M HCl in dioxane.
-
Coupling: Couple the deprotected dipeptide with the α-ketoacid from Step 2 using HATU, HOAt, and DIPEA in DMF.
-
Reaction and Purification: Stir at room temperature overnight. Purify the final α-ketoamide inhibitor by reverse-phase HPLC.
Caption: General workflow for α-ketoamide inhibitor synthesis.
III. Quantitative Data on Enzyme Inhibition
The following table summarizes the inhibitory activities of various dipeptidyl boronic acid and α-ketoamide inhibitors against their target enzymes. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.
| Inhibitor Class | Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Dipeptidyl Boronic Acid | Compound 15 (dipeptide boronic acid) | Proteasome | 4.60 | N/A | [1] |
| Dipeptidyl Boronic Acid | Bortezomib | Proteasome | 7.05 | N/A | [1] |
| Dipeptidyl Boronic Acid | Compound 22 (dipeptidyl boronic acid) | Proteasome (β5 subunit) | 4.82 | N/A | [2][3] |
| Dipeptidyl Boronic Acid | Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | N/A | 65 | [4] |
| α-Ketoamide | Compound 13b | SARS-CoV-2 Mpro | 670 ± 180 | N/A | [5] |
| α-Ketoamide | Compound 20j | SARS-CoV-2 Mpro | 19.0 | N/A | [6] |
N/A: Not Available in the cited sources.
IV. Signaling Pathway and Logical Relationships
The primary mechanism of action for the described inhibitors is the direct interaction with the active site of the target enzyme, leading to the inhibition of its catalytic activity. This disrupts downstream cellular or viral processes that are dependent on the function of that enzyme.
Caption: Mechanism of action for proteasome and viral protease inhibitors.
Conclusion
This compound is a critical starting material for the synthesis of potent enzyme inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development. The modular nature of the synthetic routes allows for the facile generation of diverse inhibitor libraries for SAR studies, ultimately aiding in the development of novel therapeutics for a range of diseases, from cancer to viral infections. The provided workflows and mechanistic diagrams offer a clear visual representation of the synthetic strategies and biological pathways involved.
References
- 1. Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent, non-peptide inhibitors of HCV NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Valinamide Hydrochloride Coupling Reactions
Welcome to the technical support center for overcoming challenges with L-Valinamide hydrochloride in coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often slow?
A1: L-Valinamide, derived from the amino acid L-valine, presents significant steric hindrance due to the bulky isopropyl side chain adjacent to the amine group. This bulkiness can physically obstruct the approach of an activated carboxylic acid, leading to slower reaction kinetics compared to less hindered amines.
Q2: What are the most common issues encountered when coupling this compound?
A2: The most frequently observed problems include:
-
Low or incomplete coupling yields: The reaction may not proceed to completion, even with extended reaction times.
-
Slow reaction rates: The formation of the amide bond can be sluggish, requiring careful optimization of conditions.
-
Side reactions: Inefficient coupling can lead to the degradation of activated intermediates or other side reactions, complicating purification.
-
Racemization: While L-Valinamide itself is chiral, the activated carboxylic acid partner is susceptible to racemization, particularly under harsh basic conditions or with prolonged activation times.[1]
Q3: How do I handle this compound before the coupling reaction?
A3: this compound is a salt. The amine must be neutralized to its free base form to act as a nucleophile. This is typically achieved in situ by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. It is crucial to add the base before or during the addition of the amine to the activated carboxylic acid.
Q4: Which coupling reagents are recommended for this compound?
A4: For sterically hindered amines like L-Valinamide, more potent coupling reagents are generally recommended.
-
Uronium/Aminium-based reagents: Reagents like HATU, HBTU, and HCTU are often more effective than carbodiimides alone for these challenging couplings.[2] HATU, in particular, is known for its high reactivity and speed.[2]
-
Carbodiimides with additives: If using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it is highly recommended to use it in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] These additives form a more stable and reactive activated ester, which can improve coupling efficiency and reduce the risk of racemization.[1][3]
Q5: What is the optimal solvent for coupling reactions with this compound?
A5: The choice of solvent is critical for ensuring that all reactants are well-solvated.
-
Aprotic polar solvents: N,N-Dimethylformamide (DMF) is a common and effective solvent for many coupling reactions due to its excellent solvating properties.
-
Other options: Dichloromethane (DCM) can also be used, particularly for carbodiimide-mediated couplings.[4] For reactions that are difficult to run in DMF or DCM, acetonitrile can be a suitable alternative.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete neutralization of this compound: The amine is not in its free base form and cannot react. | Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added to the reaction mixture containing this compound. |
| 2. Insufficiently reactive coupling reagent: The chosen reagent cannot overcome the steric hindrance. | Switch to a more potent uronium/aminium-based reagent like HATU or HCTU.[2] If using EDC, ensure an additive like HOBt or OxymaPure is included.[1] | |
| 3. Poor solvation of reactants: One or more components are not fully dissolved, limiting their availability to react. | Try switching to a more effective solvent like DMF. Ensure all reagents are fully dissolved before proceeding with the next step. | |
| 4. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. | Consider running the reaction at room temperature or slightly elevated temperatures (e.g., 30-40°C), while monitoring for potential side reactions. | |
| Reaction is Very Slow | 1. Steric hindrance: The bulky nature of L-Valinamide is inherently slowing down the reaction. | Increase the reaction time. Monitor the reaction progress using TLC or LC-MS to determine when it has reached completion. |
| 2. Low concentration of reactants: Dilute conditions can lead to slower reaction rates. | Increase the concentration of the reactants, if solubility allows. | |
| Presence of Side Products | 1. Racemization of the carboxylic acid partner: The stereochemical integrity of the acid is lost. | Use a racemization-suppressing additive like HOBt or OxymaPure.[1] Avoid using an excessive amount of base. Run the reaction at a lower temperature (e.g., 0°C to room temperature).[6] |
| 2. Guanidinylation of the amine: This can occur when using excess uronium/aminium reagents like HATU or HBTU. | Avoid using a large excess of the coupling reagent.[2] Consider pre-activating the carboxylic acid before adding the L-Valinamide.[7] | |
| 3. Degradation of the coupling reagent: Some reagents are moisture-sensitive. | Use fresh, high-quality reagents and anhydrous solvents. |
Experimental Protocols
Protocol 1: General Coupling using EDC/HOBt
This protocol describes a standard method for coupling a generic N-protected amino acid (N-Prot-AA-OH) with this compound using EDC and HOBt.
Materials:
-
N-Prot-AA-OH (1.0 eq)
-
This compound (1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (1.1 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask, dissolve the N-Prot-AA-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the cooled solution and stir for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq). Stir for 10-15 minutes at room temperature to neutralize the amine.
-
Add the neutralized L-Valinamide solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling for Sterically Hindered Substrates using HATU
This protocol is recommended for more challenging couplings where EDC/HOBt may be insufficient.
Materials:
-
N-Prot-AA-OH (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the N-Prot-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the solution at room temperature for 10-15 minutes to allow for pre-activation.
-
Add this compound (1.0 eq) to the reaction mixture. Note: The excess DIPEA will neutralize the hydrochloride salt.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as indicated by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Table 1: Common Coupling Reagent Stoichiometry
| Reagent System | Carboxylic Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Typical Solvent |
| EDC/HOBt | 1.0 | 1.0 | 1.2 | 1.2 (HOBt) | 1.1 | DCM or DMF |
| HATU/DIPEA | 1.0 | 1.0 | 1.1 | N/A | 2.0 | DMF |
| DIC/HOBt | 1.0 | 1.0 | 1.1 | 1.2 (HOBt) | 1.1 | DCM or DMF |
Table 2: Troubleshooting Reaction Conditions
| Parameter | Standard Condition | Optimization Strategy for Slow Reactions |
| Temperature | 0°C to Room Temperature | Increase to 30-40°C, monitor for side products |
| Concentration | 0.1 - 0.5 M | Increase concentration to 0.5 - 1.0 M if solubility permits |
| Reaction Time | 2 - 16 hours | Extend reaction time to 24 - 48 hours, monitoring progress |
| Base | DIPEA, NMM | Use a slightly stronger non-nucleophilic base if needed, but be cautious of racemization |
Visualizations
Caption: General workflow for coupling reactions with L-Valinamide HCl.
Caption: Decision tree for troubleshooting low coupling yields.
References
Technical Support Center: Preventing Aggregation in Valine-Rich Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS), particularly for sequences containing multiple valine residues.
Frequently Asked Questions (FAQs)
Q1: Why do peptide sequences containing multiple valine residues tend to aggregate?
Valine, along with other hydrophobic amino acids like isoleucine and alanine, has a high propensity to promote the formation of stable β-sheet secondary structures.[1][2] During SPPS, as the peptide chain elongates on the solid support, these β-sheets can cause individual peptide chains to associate with one another through interchain hydrogen bonding. This process, known as aggregation, leads to the formation of insoluble masses within the resin beads.[3][4]
This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which results in lower yields and the accumulation of deletion sequences that are difficult to purify.[5][6]
Figure 1. Workflow illustrating how valine-induced aggregation can disrupt the SPPS cycle.
Q2: What are the common signs of peptide aggregation during synthesis?
Several indicators can suggest that aggregation is occurring during SPPS:
-
Shrinking of the resin matrix: A noticeable decrease in the volume of the swollen peptide-resin is a primary sign of aggregation.[4]
-
Slow or incomplete deprotection/coupling: If monitoring tests like the Kaiser test (for free primary amines) or TNBS test repeatedly indicate incomplete reactions, aggregation may be the underlying cause.
-
Altered solvent flow: In automated synthesizers, aggregation can lead to blockages or changes in pressure and flow rates.
-
Poor crude peptide purity: The final analytical chromatogram (e.g., HPLC) may show a complex mixture of deletion sequences and the desired product at a low percentage.
Q3: What are the primary strategies to prevent or minimize aggregation in valine-containing peptides?
There are several effective approaches to mitigate aggregation, which can be used alone or in combination:
-
Modification of Synthesis Conditions: Adjusting the solvent, temperature, and reaction times can disrupt the formation of secondary structures.
-
Use of Chaotropic Agents: Adding salts that disrupt hydrogen bonding can help to keep the peptide chain solvated.
-
Incorporation of Structure-Disrupting Elements: Introducing special dipeptides or backbone-protecting groups can physically prevent the peptide from folding into aggregation-prone conformations.
The following sections provide more detailed information on each of these strategies.
Troubleshooting Guides & Protocols
Strategy 1: Modification of Synthesis Conditions
Q4: How does changing the solvent help in preventing aggregation?
Solvents with a higher polarity and hydrogen bond-disrupting capacity can improve the solvation of the growing peptide chain, thereby reducing aggregation.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to N,N-Dimethylformamide (DMF) for solvating aggregated peptides.[7][8]
-
Dimethyl Sulfoxide (DMSO): Adding up to 25% DMSO to DMF can significantly enhance solvation.[7]
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) has been shown to be effective for highly hydrophobic peptides.[8]
Q5: Is it beneficial to perform the synthesis at a higher temperature?
Yes, increasing the reaction temperature can provide the necessary energy to break up secondary structures, leading to improved coupling and deprotection efficiency.
-
Microwave Synthesis: Microwave-assisted SPPS allows for rapid heating to temperatures around 86°C, which has been shown to produce excellent purities for difficult sequences.[9][10][11]
-
Conventional Heating: If a microwave synthesizer is not available, conventional heating of the reaction vessel can achieve similar results, indicating the primary benefit is thermal.[9][10]
Caution: High temperatures can increase the risk of racemization for sensitive amino acids like Cysteine (Cys) and Histidine (His).[9][10][11]
| Parameter | Room Temperature SPPS | High-Temperature SPPS (86°C) |
| Peptide Purity | Often poor for difficult sequences | Excellent purities obtained[10] |
| Coupling Time | Can be several hours | As short as 10 minutes[10] |
| Deprotection Time | Typically 20-30 minutes | As short as 2.5 minutes[10] |
| Risk of Racemization | Low for most amino acids | Increased for Cys and His[9] |
Table 1. Comparison of Room Temperature vs. High-Temperature SPPS for Difficult Sequences.
Strategy 2: Use of Chaotropic Agents
Q6: What are chaotropic agents and how do they work in SPPS?
Chaotropic agents are salts that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[7][12] In SPPS, they can be added to wash or coupling solutions to break up the β-sheet structures responsible for aggregation.
Commonly used chaotropic salts include:
This protocol describes the use of a chaotropic salt wash before a difficult coupling step.[13]
-
Deprotection: Perform the standard Fmoc-deprotection of the N-terminal amino acid.
-
Standard Wash: Wash the peptide-resin with DMF as usual.
-
Chaotropic Wash: Wash the resin twice with a 0.8 M solution of LiCl or NaClO₄ in DMF for 1 minute each.[13]
-
Thorough DMF Wash: Wash the resin thoroughly with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt, as it can interfere with some coupling reagents.[13]
-
Coupling: Proceed with the standard amino acid coupling protocol.
Strategy 3: Incorporation of Structure-Disrupting Elements
Q7: What are pseudoproline dipeptides and how do they prevent aggregation?
Pseudoproline dipeptides are specialized building blocks where a Serine (Ser) or Threonine (Thr) residue is reversibly protected as an oxazolidine ring.[14][15] This five-membered ring structure mimics the kink-inducing properties of proline, forcing a cis-amide bond with the preceding amino acid.[15][16] This "kink" effectively disrupts the formation of linear β-sheet structures.[14][16]
Figure 2. Pseudoproline dipeptides disrupt β-sheet formation by introducing a structural kink.
Guidelines for using pseudoproline dipeptides:
-
They are introduced as a dipeptide unit, replacing both the Ser/Thr and the preceding amino acid in the sequence.[3][15]
-
Optimal placement is every 5-6 residues throughout the peptide chain to maximize their structure-breaking effect.[16]
-
The native Ser or Thr residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[3][16]
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide.[13]
-
Deprotection: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute).
-
Activation: In a separate vial, dissolve the pseudoproline dipeptide (e.g., 2-4 equivalents), a coupling reagent like HATU or HBTU (2-4 eq.), and a base like DIPEA (4-8 eq.) in a minimal volume of DMF or NMP.
-
Coupling: Immediately add the activated dipeptide solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling using the TNBS or a similar test.
-
Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute) before proceeding to the next deprotection step.
Q8: Are there other backbone protection strategies besides pseudoprolines?
Yes, another effective strategy is the use of the 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protecting groups on the backbone amide nitrogen of an amino acid.[5][7]
-
Mechanism: These groups are attached to the nitrogen of an amino acid (often Glycine), which prevents that nitrogen from participating in hydrogen bonding, thus disrupting β-sheet formation.[5][7]
-
Application: Like pseudoprolines, these are often introduced as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) to avoid the difficulty of coupling to the sterically hindered protected nitrogen.[3]
-
Removal: The Dmb and Hmb groups are removed during the final TFA cleavage.[5]
| Strategy | Mechanism | Best For | Considerations |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, mimicking proline.[16] | Sequences containing Ser, Thr, or Cys.[14] | Introduced as a dipeptide unit.[3] |
| Dmb/Hmb Protection | Blocks backbone N-H from hydrogen bonding.[7] | Sequences with Glycine or other residues prone to aggregation.[3] | Can be difficult to couple directly to the protected amino acid.[5] |
Table 2. Comparison of Common Backbone Protection Strategies.
By understanding the causes of valine-induced aggregation and implementing these targeted troubleshooting strategies, researchers can significantly improve the yield and purity of difficult peptide sequences.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polypeptide.com [polypeptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Pseudoproline - Wikipedia [en.wikipedia.org]
- 16. peptide.com [peptide.com]
L-Valinamide hydrochloride solubility issues in DMF and other solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of L-Valinamide hydrochloride in DMF and other common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: I am having trouble dissolving this compound in DMF. What could be the issue?
A2: Difficulty in dissolving this compound in DMF can be attributed to several factors:
-
Low Intrinsic Solubility: The compound may have inherently low solubility in DMF at the desired concentration and temperature.
-
Hygroscopic Nature: The hydrochloride salt may have absorbed moisture, which can affect its solubility characteristics and sometimes lead to the formation of a gummy or oily substance instead of a clear solution[1].
-
Disproportionation: The hydrochloride salt of a weakly basic compound can sometimes convert to its free base form in certain solvent systems, which may have lower solubility[3][4].
-
Impurity Profile: The purity of both the this compound and the solvent can impact solubility.
Q3: Are there any recommended strategies to improve the solubility of this compound?
A3: Yes, several techniques can be employed to improve solubility:
-
Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down aggregates and facilitate dissolution.
-
pH Adjustment: Since it is a hydrochloride salt, the pH of the solution can significantly influence its solubility. In aqueous or protic solvents, adjusting the pH to a more acidic range can sometimes improve solubility by preventing the formation of the less soluble free base.
-
Co-solvents: If solubility in a single solvent is poor, using a co-solvent system can be effective. For instance, if a compound is difficult to dissolve in DMF, preparing a concentrated stock in a small amount of a better solvent (like DMSO) and then diluting with DMF may be a viable strategy[5].
-
Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants or water content can interfere with dissolution.
Q4: Can this compound react with any common labware?
A4: While this compound itself is not highly reactive, some solvents, like DMF, can be incompatible with certain plastics. It has been observed that DMF can sometimes cause certain plastics to turn cloudy or leach plasticizers, which could be mistaken for solubility issues or precipitation[5]. It is advisable to use glass or chemically resistant polymer (e.g., polypropylene, PTFE) labware when working with DMF and other strong organic solvents.
Solubility Data
Since specific quantitative solubility data is sparse, the following table provides a template for researchers to record their own experimental findings. A qualitative summary based on available data is also provided.
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Soluble | [2] |
| Methanol | Soluble (50 mg/mL) | [1] |
| Dimethylformamide (DMF) | Data not readily available | |
| Dimethyl sulfoxide (DMSO) | Likely soluble (based on data for similar compounds) | [6] |
| Ethanol | Likely sparingly soluble | [6] |
| Acetonitrile | Data not readily available |
User-Generated Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
Experimental Protocols
Protocol for Determining the Solubility of this compound using the Shake-Flask Method
This protocol is adapted from established methods for determining the solubility of amino acid amide hydrochlorides[7].
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, DMSO, Ethanol)
-
Scintillation vials or flasks with tight-fitting caps
-
Thermostatic shaking incubator or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials for gravimetric analysis
-
Vacuum oven or desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure excess solid remains.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.
-
Accurately weigh the evaporating dish with the filtered solution.
-
Evaporate the solvent from the solution in a vacuum oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.
-
Calculate the solubility in mg/mL using the weight of the dried solute and the volume of the supernatant taken.
Visual Guides
Caption: Experimental workflow for solubility determination.
Caption: Troubleshooting guide for solubility issues.
References
- 1. reddit.com [reddit.com]
- 2. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Minimizing racemization when using L-Valinamide hydrochloride
Technical Support Center: L-Valinamide Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it commonly used?
A1: this compound is the hydrochloride salt of L-Valinamide. It serves as a chiral building block in asymmetric synthesis and peptide chemistry.[1][2][3][4][5] Its primary application is as a nucleophilic amine component in coupling reactions to form amide bonds.
Q2: What is racemization and why is it a concern when using this compound?
A2: Racemization is the conversion of a pure enantiomer (like an L-amino acid derivative) into a mixture of both L- and D-enantiomers.[6] This loss of stereochemical integrity is a significant issue in drug development, as different enantiomers can have varied biological activities or even adverse effects.[7] When coupling a carboxylic acid to this compound, the activated carboxylic acid component is susceptible to racemization, leading to diastereomeric impurities in the final product that can be difficult to separate.[8]
Q3: What are the primary chemical mechanisms that lead to racemization during coupling reactions?
A3: There are two main pathways for racemization during amide bond formation:[9][10][11]
-
Oxazolone (Azlactone) Formation: The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. This intermediate readily loses its stereochemical configuration at the alpha-carbon.[10]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate, which leads to racemization.[10][12]
Q4: Which amino acids are most susceptible to racemization when being coupled with this compound?
A4: While any amino acid can racemize under harsh conditions, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are highly prone to racemization.[10][13][14][15] Serine (Ser) can also be sensitive to racemization under non-optimized conditions.[10]
Troubleshooting Guide: Minimizing Racemization
Issue: I am observing significant diastereomeric impurities in my product after coupling with this compound, suggesting racemization has occurred.
This guide will walk you through potential causes and solutions to minimize racemization.
Step 1: Evaluate Your Coupling Reagent and Additives
Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used alone, are known to cause significant racemization.[10][16]
-
Solution: Always use carbodiimide coupling reagents in combination with racemization-suppressing additives.[10][11]
-
HOBt (1-hydroxybenzotriazole): A standard additive that effectively reduces racemization.[15][17]
-
HOAt (1-hydroxy-7-azabenzotriazole): Often more effective than HOBt at suppressing racemization and increasing reaction speed.[9][17]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[11]
-
-
Alternative Reagents: Consider using phosphonium (e.g., PyBOP, PyAOP) or uronium/aminium (e.g., HATU, HBTU) based coupling reagents, which are generally associated with lower levels of racemization.[8]
Step 2: Assess the Base Used in the Reaction
The choice and amount of base are critical, as bases can promote racemization, especially through the direct enolization mechanism.[9][18] Since this compound is a salt, a base is required to liberate the free amine for the coupling reaction.
-
Solution:
-
Use a Weaker Base: Strong bases like triethylamine (TEA) can accelerate racemization due to their high basicity and low steric hindrance.[9] Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[8][9] Collidine is also a good option due to its significant steric bulk and moderate basicity.[9][14]
-
Control Stoichiometry: Use the minimum necessary amount of base to neutralize the hydrochloride salt and facilitate the reaction. Excess base will increase the risk of racemization.[10]
-
Step 3: Control the Reaction Temperature
Higher temperatures accelerate most reactions, including the side reactions that lead to racemization.[10][13]
-
Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C is a common practice, especially for sensitive amino acids.[10] While elevated temperatures can be used to speed up difficult couplings, this should be done with caution and for the shortest time necessary.[8][19]
Step 4: Choose an Appropriate Solvent
The polarity of the solvent can influence the rate of racemization.
-
Solution: If the solubility of your reagents permits, consider using less polar solvents, as this can help reduce the extent of racemization.[10][20] Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may be preferable to highly polar solvents like Dimethylformamide (DMF) in some cases.[20]
Data Summary: Factors Influencing Racemization
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization | Rationale |
| Coupling Reagent | Onium (HATU, HBTU) or Phosphonium (PyBOP) salts | Carbodiimides (DCC, DIC) alone | Onium/Phosphonium reagents and additives form active esters that are less prone to racemization.[8][17] |
| Additives | Use of HOAt, OxymaPure®, or HOBt | No additive used with carbodiimides | Additives form reactive intermediates that couple faster than they racemize.[11][15] |
| Base | Weaker, sterically hindered bases (NMM, Collidine) | Strong, non-hindered bases (TEA) | Stronger bases are more effective at abstracting the alpha-proton, leading to enolization.[9] |
| Temperature | Low temperature (e.g., 0°C) | Elevated temperature (e.g., > 25°C) | Higher temperatures increase the rate of oxazolone formation and enolization.[10][13] |
| Solvent | Less polar solvents (e.g., DCM, THF) | Highly polar solvents (e.g., DMF) | Polar solvents can stabilize the charged intermediates involved in racemization pathways.[20] |
Experimental Protocols
General Protocol for a Coupling Cycle to Minimize Racemization
This protocol provides a general procedure for coupling an N-protected amino acid to this compound, aiming to minimize racemization.
-
Preparation of L-Valinamide:
-
In a reaction vessel, dissolve this compound in a suitable solvent (e.g., DMF or DCM).
-
Add one equivalent of a sterically hindered base (e.g., DIPEA or NMM) to neutralize the hydrochloride and generate the free amine. Stir for a few minutes at room temperature.
-
-
Activation of the N-Protected Amino Acid (Pre-activation):
-
In a separate flask, dissolve the N-protected amino acid (1 equivalent), a coupling additive like HOBt or HOAt (1.1 equivalents), in an appropriate solvent (e.g., DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent (e.g., DIC, 1.1 equivalents) to the solution and stir for 5-10 minutes at 0°C. This pre-activation step forms the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the flask containing the free L-Valinamide.
-
Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature. The reaction time may be extended for sterically hindered couplings.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) to ensure completion.
-
Once complete, proceed with the standard aqueous work-up or purification protocol to isolate the dipeptide product.
-
Visual Guides
Caption: Mechanisms of racemization during amide bond formation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Valinamide | C5H12N2O | CID 445637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amiscientific.com [amiscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. creation.com [creation.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. hepatochem.com [hepatochem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Amino Amides
Welcome to the Technical Support Center for optimizing the coupling efficiency of sterically hindered amino amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the success of their synthetic experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the coupling of sterically hindered amino amides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Activation of Carboxylic Acid: Standard coupling reagents like DCC or DIC may not be potent enough for sterically demanding substrates.[1][2] | Switch to a more powerful coupling reagent. Uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[3][4] For extremely hindered cases, converting the carboxylic acid to an acyl fluoride can be a highly successful strategy.[1][5] |
| Steric Hindrance: Bulky groups on the amino acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[3][6] | Employ optimized conditions such as double coupling, where the reaction is repeated with a fresh solution of activated amino acid.[1][7] Increasing the reaction time (e.g., from 1-2 hours to overnight) and applying gentle heat can also help overcome the activation energy barrier.[1] Microwave-assisted synthesis can also be effective.[1][8] | |
| Deactivation of Amine: The amine can be protonated, rendering it non-nucleophilic, which is a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before coupling.[6] | Ensure the use of a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize acidic byproducts and deprotonate the carboxylic acid.[7] | |
| Incomplete Coupling (Presence of Starting Material) | Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate, and standard protocols may not be sufficient.[1] | Increase the coupling reaction time, potentially to overnight.[1] Gentle heating or the use of microwave-assisted peptide synthesis can also drive the reaction to completion.[1][8] |
| Peptide Aggregation: The growing peptide chains can clump together, especially in solid-phase synthesis, blocking reactive sites.[1][9] | Choose a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF).[1] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][10] | |
| Significant Side Reactions (e.g., Racemization) | Over-activation of the Amino Acid: The activated amino acid is susceptible to base-catalyzed proton abstraction, leading to a loss of stereochemical purity.[3] | Use coupling additives known to suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][11] Running the reaction at a lower temperature can also be beneficial.[6] Phosphonium reagents like PyBOP are often noted for minimizing racemization.[3] |
| Guanidinylation of the N-terminus: This occurs when an excess of a uronium/aminium reagent (like HBTU or HATU) reacts directly with the free N-terminal amine of the peptide chain.[3][12] | Avoid using an excess of the coupling reagent. Pre-activating the carboxylic acid in a separate vessel before adding it to the amine component can also prevent this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What are sterically hindered amino amides and why are they difficult to couple?
A1: Sterically hindered amino amides possess bulky structural features near the reaction site (the α-carbon and its associated amino and carboxyl groups).[3] Common examples include β-branched amino acids (Valine, Isoleucine), α,α-disubstituted amino acids (α-aminoisobutyric acid, Aib), and N-methylated amino acids.[3] This bulkiness physically obstructs the approach of the reacting molecules, slowing down the reaction and increasing the likelihood of incomplete coupling or side reactions.[3]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, it is highly recommended to use more potent classes of coupling reagents than standard carbodiimides.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective due to the formation of highly reactive activated esters.[3][4] HATU is known for its high reactivity and speed.[3]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[3][12]
-
Acyl Fluoride Precursors: For extremely hindered couplings where other methods fail, the in situ generation of acyl fluorides using reagents like TFFH or BTFFH is a very effective strategy.[1][5][13]
Q3: What is the role of additives like HOBt and OxymaPure?
A3: Additives such as HOBt and OxymaPure are crucial for suppressing racemization, a common side reaction where the stereochemical purity of the amino acid is lost.[6] They also enhance the reactivity of carbodiimide-mediated couplings by forming more reactive esters. OxymaPure is often considered a safer alternative to HOBt, which can be explosive in its anhydrous form.[14]
Q4: How can I minimize racemization during the coupling of sterically hindered amino amides?
A4: To minimize racemization, you should:
-
Use a coupling reagent known for low racemization levels, such as phosphonium salts (PyBOP, PyAOP) or COMU.[3][12]
-
Incorporate additives like HOBt or OxymaPure, especially when using carbodiimide reagents.[6][11]
-
Optimize the base used. In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable to DIPEA.[7]
-
Avoid prolonged activation times and consider running the reaction at a lower temperature.[4][6]
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is a technique where after the initial coupling reaction, the vessel is drained, and a fresh solution of the activated amino acid and reagents is added for a second coupling cycle.[7] This is particularly useful for very difficult couplings involving highly hindered amino acids to ensure the reaction goes to completion and to avoid deletion sequences in the final product.[1][7]
Quantitative Data Summary
The following tables summarize the performance of various coupling reagents for sterically hindered amino amides.
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent / Additive | Reagent Type | Typical Yield (%) | Racemization | Key Characteristics |
| HATU / DIPEA | Aminium Salt | 95 - 99 | Low | Highly efficient for hindered couplings with rapid reaction times; often the first choice for difficult sequences.[7][14] |
| HCTU / DIPEA | Uronium Salt | 93 - 98 | Low | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[7] |
| COMU / DIPEA | Uronium Salt | 94 - 99 | Very Low | Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[7][14] |
| PyBOP / DIPEA | Phosphonium Salt | 90 - 98 | Low | A reliable and widely used phosphonium salt reagent; avoids guanidinylation side reactions.[7][12] |
| DIC / OxymaPure | Carbodiimide | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.[7] |
| DIC / HOAt | Carbodiimide | 90 - 96 | Low | HOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.[7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation (for Solid-Phase Synthesis): Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve the protected, sterically hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[7] Allow the pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature. Reaction times can vary from 30 minutes to several hours depending on the degree of steric hindrance.[2] For solution-phase synthesis, add the amine (1.0-1.2 equivalents) to the pre-activated carboxylic acid solution.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., Kaiser test for solid-phase, or TLC/LC-MS for solution-phase).
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[7] For solution-phase, proceed with standard aqueous workup.
-
Double Coupling (Optional): If the reaction is incomplete, repeat steps 2-5 with a fresh solution of activated amino acid.[1]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[6] Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[6]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected amine.
-
Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.[6] For particularly challenging substrates, heating the reaction (e.g., to 80°C) may be necessary.[8][15]
Visualizations
Caption: Workflow for coupling sterically hindered amino amides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of L-Valinamide Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity in the synthesis of L-Valinamide hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from L-Valine?
A1: The most prevalent method involves a two-step process:
-
N-protection of L-Valine: The amino group of L-Valine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This is typically achieved by reacting L-Valine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
-
Amide Bond Formation (Coupling): The carboxyl group of N-Boc-L-Valine is activated using a coupling reagent and then reacted with an amine source (e.g., ammonia or an ammonium salt) to form the amide.
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the final this compound product.
Q2: Why is L-Valine a challenging amino acid for amide coupling reactions?
A2: L-Valine is a sterically hindered amino acid due to its bulky isopropyl side chain. This steric hindrance can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction and leading to lower yields.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like L-Valine?
A3: For sterically hindered amino acids, potent coupling reagents are generally required. Aminium/uronium salts like HATU, HBTU, and COMU are highly recommended as they are very fast and efficient, minimizing the risk of side reactions like racemization. Phosphonium salts such as PyBOP are also effective. Standard carbodiimide reagents like DCC and EDC may result in lower yields for such challenging couplings.
Q4: What are the typical methods for purifying this compound?
A4: Recrystallization is a common and effective method for purifying this compound. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., water or a methanol/ether mixture) and then allowing it to cool slowly to induce crystallization. The pure crystals can then be collected by filtration. For intermediates or derivatives that are not easily crystallized, silica gel column chromatography may be employed.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting materials (e.g., N-Boc-L-Valine) and the formation of the desired amide product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of L-Valinamide | 1. Incomplete reaction. 2. Steric hindrance of L-Valine. 3. Suboptimal coupling reagent. 4. Inefficient purification and product loss. 5. Side reactions. | 1. Increase reaction time or temperature. Ensure the catalyst (if any) is active. 2. Use a more potent coupling reagent (see Table 1). 3. Switch to an aminium/uronium salt like HATU or HBTU. 4. Optimize the recrystallization process by carefully selecting the solvent system and cooling rate. Minimize the volume of solvent used for washing the crystals. 5. Ensure the N-protecting group is stable under the reaction conditions and that the deprotection step is complete. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials. 2. Side products from the coupling reaction. 3. Incomplete removal of the protecting group. 4. Racemization of the chiral center. | 1. Ensure the reaction goes to completion using TLC or HPLC monitoring. Adjust stoichiometry if necessary. 2. Optimize the coupling reaction conditions (e.g., lower temperature, shorter reaction time). Purify the product thoroughly by recrystallization or chromatography. 3. Extend the deprotection time or use a stronger acidic solution. 4. Use a coupling reagent known to suppress racemization, such as HATU or COMU, in combination with an additive like HOAt. Avoid excessive heat and prolonged reaction times. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. Incorrect solvent for recrystallization. 3. Residual solvent from the reaction. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Screen different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. 3. Ensure all reaction solvents are thoroughly removed under reduced pressure before attempting crystallization. |
| Discolored (Yellow/Brown) Product | 1. Impurities in starting materials. 2. Degradation of the product or reagents due to excessive heat. 3. Side reactions leading to colored byproducts. | 1. Use high-purity starting materials. 2. Avoid excessive heating during the reaction and purification steps. 3. Treat the crude product solution with activated carbon before recrystallization to remove colored impurities. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for L-Valine Amidation
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for challenging couplings. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile. |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | An economical choice, but may be less effective for highly hindered couplings. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-Valine
-
Dissolution: Dissolve L-Valine (1 equivalent) in a mixture of THF and water. Add 1 M NaOH solution and cool the mixture in an ice bath.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight.
-
Work-up: Remove the THF under reduced pressure. Wash the aqueous layer with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1 M HCl or citric acid solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-Valine as a white solid.
Protocol 2: Synthesis of this compound from N-Boc-L-Valine
-
Activation: In a round-bottom flask, dissolve N-Boc-L-Valine (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Ammonolysis: Add a source of ammonia, such as ammonium chloride (1.5 equivalents), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction with water and extract the Boc-protected L-Valinamide into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude Boc-L-Valinamide in a suitable organic solvent (e.g., dioxane or ethyl acetate) and add a solution of HCl (e.g., 4 M HCl in dioxane) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature for 2-4 hours. The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., methanol/ether) to obtain the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: L-Valinamide Hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Valinamide hydrochloride synthesis. Our focus is on the effective removal of common byproducts to ensure the highest purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a typical this compound synthesis?
A1: The most common byproducts originate from the synthetic route, which typically involves the esterification of L-Valine to L-Valine methyl ester hydrochloride, followed by amidation. Based on this, and by analogy to similar amino acid amide syntheses, the primary byproducts are:
-
Unreacted L-Valine: Incomplete esterification of the starting material.
-
L-Valine Methyl Ester Hydrochloride: The intermediate from the first step, resulting from incomplete amidation.
-
3,6-Diisopropylpiperazine-2,5-dione: A cyclic dipeptide formed by the dimerization of L-Valine methyl ester, particularly at elevated temperatures.
-
Ammonium Chloride (NH₄Cl): An inorganic salt formed during the amidation step when using ammonia.
Q2: How can I detect the presence of these byproducts in my product?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic byproducts like unreacted L-Valine, L-Valine methyl ester, and the piperazinedione dimer. A reverse-phase C18 column with a suitable mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile or methanol, can be employed.
-
Gas Chromatography (GC): GC can be used to quantify volatile impurities and residual solvents. For instance, a validated GC method can determine the purity of the L-Valine methyl ester hydrochloride intermediate.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a qualitative idea of the impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the main product and any significant organic impurities.
-
Ion Chromatography: This technique can be used to quantify inorganic byproducts like ammonium chloride.
Q3: What is the most effective general method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. This technique leverages the differences in solubility between the desired product and the byproducts in a given solvent system at different temperatures. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., water or a short-chain alcohol) and then induce crystallization by cooling and/or adding an anti-solvent in which the product is less soluble (e.g., acetone, isopropanol).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product Instead of Crystals | 1. High concentration of impurities depressing the melting point. 2. Presence of residual solvent from the reaction (e.g., methanol). 3. The anti-solvent was added too quickly. 4. Insufficient cooling to induce crystallization. | 1. Pre-purification Wash: Before recrystallization, wash the crude solid with a cold, poor solvent (e.g., acetone or diethyl ether) to remove some of the more soluble impurities. 2. Ensure Complete Solvent Removal: Use a rotary evaporator to thoroughly remove all volatile solvents from the crude product before attempting recrystallization. 3. Slow Anti-solvent Addition: Add the anti-solvent dropwise to the dissolved product with vigorous stirring to promote the formation of well-defined crystals. 4. Gradual Cooling & Seeding: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. If crystals do not form, try adding a small seed crystal of pure this compound. |
| Low Yield of Purified Product | 1. The product is too soluble in the chosen recrystallization solvent, even at low temperatures. 2. Too much solvent was used for recrystallization. 3. Significant product loss during washing of the filtered crystals. | 1. Optimize Solvent System: Experiment with different solvent/anti-solvent combinations to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Use Minimal Hot Solvent: Dissolve the crude product in the absolute minimum amount of hot solvent required for complete dissolution. 3. Minimize Washing Volume: Wash the collected crystals with a very small amount of the cold recrystallization solvent or anti-solvent. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Presence of colored impurities from starting materials or side reactions. 2. Degradation of the product due to excessive heat during reaction or solvent removal. | 1. Activated Carbon Treatment: Dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon (1-2% w/w), stir for 10-15 minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before proceeding with crystallization. 2. Avoid Excessive Heat: When removing solvents, use a water bath and keep the temperature below 50-60°C. |
| High Levels of 3,6-Diisopropylpiperazine-2,5-dione | 1. The amidation reaction was carried out at too high a temperature. 2. Prolonged reaction time at elevated temperatures. | 1. Optimize Reaction Temperature: If possible, conduct the amidation at a lower temperature to minimize the rate of dimerization. 2. Recrystallization: This byproduct is often less polar than this compound and can be effectively removed by recrystallization from a polar solvent system. |
| High Residual Ammonium Chloride | 1. Inefficient removal of the salt after the amidation step. | 1. Thorough Washing: After the initial isolation of the crude product, wash it thoroughly with a solvent in which ammonium chloride is soluble but the product has limited solubility (e.g., cold methanol or ethanol). 2. Recrystallization: A well-executed recrystallization will effectively separate the more soluble ammonium chloride from the this compound. |
Quantitative Data on Purification
| Purification Method | Typical Recovery | Purity of Final Product | Notes |
| Single Recrystallization (Water/Acetone) | 80 - 90% | 98 - 99% | A standard and effective method for baseline purity. |
| Double Recrystallization (Water/Acetone) | 60 - 75% | > 99% | Results in higher purity but with some sacrifice in yield. |
| Activated Carbon Treatment + Recrystallization | 70 - 80% | 98 - 99.5% | Particularly effective for removing colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of L-Valine Methyl Ester Hydrochloride (Intermediate)
This protocol is a general representation of a common laboratory-scale synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Valine (1 equivalent) in anhydrous methanol (5-10 volumes).
-
Reaction: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65°C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting L-Valine.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid or oil is the crude L-Valine methyl ester hydrochloride. This can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.
Protocol 2: Synthesis of this compound
-
Setup: In a pressure-resistant vessel, dissolve L-Valine methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by HPLC or TLC.
-
Workup: After the reaction is complete, carefully vent the vessel in a fume hood to release the excess ammonia pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol and excess ammonia. The resulting crude solid is this compound contaminated with ammonium chloride and other byproducts.
Protocol 3: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 2-3 mL of water per gram of crude product) with stirring.
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated carbon, stir for 10-15 minutes at an elevated temperature (but below boiling), and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, slowly add an anti-solvent such as acetone or isopropanol (typically 5-10 volumes relative to the water used) dropwise with vigorous stirring. The solution will become cloudy, indicating the onset of crystallization.
-
Maturation: Allow the mixture to stand at room temperature for a period, and then cool it further in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Synthetic pathway of L-Valinamide HCl and origin of byproducts.
Caption: General workflow for the purification of L-Valinamide HCl.
Caption: Troubleshooting decision tree for L-Valinamide HCl purification.
Validation & Comparative
Chiral HPLC for Enantiomeric Excess Determination: A Comparative Guide to L-Valine Auxiliaries
For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of indirect chiral HPLC methods utilizing L-valine-derived chiral auxiliaries, with a focus on their performance against alternative approaches. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical strategy.
The use of an L-valine-derived chiral auxiliary is a powerful indirect method for determining the enantiomeric excess of a chiral analyte. This approach involves the derivatization of the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified on a standard achiral HPLC column. This guide will delve into the application of L-valine-based CDAs, comparing their performance with direct chiral HPLC methods.
Comparison of Chiral HPLC Methods for Enantiomeric Excess Determination
The choice between an indirect method using a chiral auxiliary and a direct method using a chiral stationary phase (CSP) depends on several factors including the nature of the analyte, the required sensitivity, and the availability of specific columns and reagents.
| Method | Principle | Typical Stationary Phase | Key Advantages | Key Limitations |
| Indirect Method with L-Valine Auxiliary | Derivatization of enantiomers with an L-valine-based chiral derivatizing agent to form diastereomers, followed by separation on an achiral column. | C18 reversed-phase | High sensitivity and good resolution of diastereomers; utilizes common achiral columns.[1] | Requires an additional derivatization step which can introduce errors; derivatization of certain functional groups can be challenging.[1] |
| Direct Method with Chiral Stationary Phase (CSP) | Enantiomers exhibit different affinities for a chiral stationary phase, leading to different retention times. | Polysaccharide-based (e.g., Chiralpak®), macrocyclic glycopeptide-based (e.g., CHIROBIOTIC®) | Direct analysis without derivatization; robust and widely available.[1] | Can be challenging to find a suitable CSP for all analytes; may require extensive method development.[1] |
L-Valine Derived Chiral Auxiliaries: A Performance Overview
One of the most well-known L-valine-derived chiral derivatizing agents is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogues, such as FDVA (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide). These reagents react with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[2][3]
The separation mechanism relies on the different steric and electronic interactions of the resulting diastereomers with the stationary phase. The bulky side chain of the L-valine auxiliary plays a crucial role in creating these differences, leading to differential retention times. The choice of the amino acid amide in the Marfey's reagent analogue can influence the resolution, with longer alkyl side chains sometimes leading to better separation.[2]
Quantitative Performance Data
The following table summarizes representative HPLC data for the separation of diastereomers formed using L-valine-derived auxiliaries and compares it with a direct chiral HPLC method for a similar class of compounds.
| Analyte | Method | Chiral Auxiliary/Stationary Phase | Mobile Phase | Retention Times (min) | Resolution (Rs) | Selectivity (α) |
| DL-Valine | Indirect | OPA/IBLC Derivatization on C18 | Gradient: Acetonitrile/Aqueous Buffer | Diastereomer 1: ~14.8, Diastereomer 2: ~16.0 | >1.5 | Not explicitly stated |
| Boc-DL-Valine | Direct | CHIROBIOTIC R | 20% Methanol / 80% 0.1% TEAA, pH 4.1 | L-enantiomer: 5.43, D-enantiomer: 6.32 | >1.5 (estimated) | 1.16 |
| Fmoc-DL-Val-OH | Direct | Lux 5 µm Cellulose-1 | Acetonitrile / 0.1% TFA (60:40) | D-Val: 11.67, L-Val: 15.05 | 3.90 | 1.37 |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Indirect Method: Derivatization with an L-Valine Auxiliary (Marfey's Reagent Analogue)
This protocol describes a general procedure for the derivatization of a primary amine with a Marfey's reagent analogue (e.g., FDVA) followed by HPLC analysis.
1. Derivatization Reaction:
-
Reagent Preparation: Prepare a 1% (w/v) solution of the L-valine-derived chiral derivatizing agent (e.g., FDVA) in acetone.
-
Sample Preparation: Dissolve the amine analyte (containing both enantiomers) in a suitable solvent.
-
Reaction: To 50 µL of the analyte solution, add 100 µL of 1 M sodium bicarbonate solution. Then, add 200 µL of the derivatizing agent solution.
-
Incubation: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Cool the reaction mixture and add 50 µL of 2 M HCl to stop the reaction.
2. HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Direct Method: Chiral HPLC using a Chiral Stationary Phase
This protocol provides a general approach for the direct separation of enantiomers using a polysaccharide-based chiral stationary phase.
1. HPLC Analysis:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine as an additive. The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
2. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the same formula as in the indirect method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the indirect and direct methods of enantiomeric excess determination by chiral HPLC.
Caption: Workflow for the indirect chiral HPLC method using an L-valine auxiliary.
Caption: Workflow for the direct chiral HPLC method using a chiral stationary phase.
Conclusion
The determination of enantiomeric excess is a critical aspect of chiral analysis in pharmaceutical and chemical research. The use of L-valine-derived chiral auxiliaries in an indirect HPLC method offers a robust and sensitive approach, particularly for analytes containing primary or secondary amine functionalities. This method benefits from the use of widely available and less expensive achiral columns.
However, the additional derivatization step can be a drawback in terms of time and potential for side reactions. In contrast, direct chiral HPLC methods, while requiring specialized and more costly chiral stationary phases, offer the advantage of a more straightforward analysis without the need for derivatization.
The choice between these methods should be made based on the specific requirements of the analysis, including the nature of the analyte, the desired sensitivity, throughput, and the resources available. The data and protocols provided in this guide serve as a valuable starting point for developing and implementing reliable chiral separation methods in your laboratory.
References
A Head-to-Head Comparison: HATU vs. HCTU for the Coupling of L-Valinamide Hydrochloride
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the efficient and reliable formation of amide bonds is a critical step. The choice of coupling reagent can significantly impact reaction outcomes, influencing yield, purity, and the overall timeline of a project. This guide provides an in-depth, objective comparison of two popular uronium-based coupling reagents, HATU and HCTU, specifically for the solution-phase coupling of L-Valinamide hydrochloride with a carboxylic acid.
Mechanism of Action: Activating the Carboxyl Group
Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) facilitate amide bond formation by activating the carboxylic acid component, making it susceptible to nucleophilic attack by the amine. The general mechanism involves the formation of a highly reactive activated ester.
In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate then attacks the uronium salt, leading to the formation of a reactive ester and the release of tetramethylurea. For HATU, this is a highly reactive OAt-active ester, while for HCTU, it is a 6-Cl-OBt active ester.[1][2] The amine, in this case, L-Valinamide, then attacks the activated ester to form the desired amide bond.
Performance Comparison: HATU vs. HCTU
While both reagents are effective, they exhibit key differences in reactivity, cost, and propensity for side reactions. HATU is generally considered the more reactive of the two, which can lead to faster reaction times and higher efficiency, particularly for sterically hindered substrates.[3][4] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety, which not only has a lower pKa than the 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) of HCTU but also provides anchimeric assistance during the coupling reaction.
HCTU, on the other hand, is a more cost-effective option that still provides excellent performance for a wide range of applications.[3] The chlorine atom on the benzotriazole ring of HCTU enhances its reactivity compared to its predecessor, HBTU.[5]
| Feature | HATU | HCTU |
| Activating Group | 7-Aza-benzotriazole (HOAt) | 6-Chloro-benzotriazole (6-Cl-HOBt) |
| Relative Reactivity | Very High | High |
| Typical Reaction Time | Shorter (minutes to a few hours) | Short (can be slightly longer than HATU) |
| Cost | Higher | Lower |
| Racemization | Very Low, preferred for sensitive amino acids | Low, generally effective at suppressing racemization |
| Key Side Reactions | Guanidinylation of primary amines (if used in excess) | Guanidinylation of primary amines (if used in excess), Dehydration of primary amides to nitriles |
Experimental Protocols
The following are generalized protocols for the solution-phase coupling of a carboxylic acid with this compound using HATU and HCTU. Note that optimal conditions may vary depending on the specific carboxylic acid used.
HATU-Mediated Coupling Protocol
-
Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution. An additional equivalent of base is required to neutralize the hydrochloride salt of L-Valinamide.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
HCTU-Mediated Coupling Protocol
-
Reactant Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) and HCTU (1.1 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C. Add DIPEA (3.0 eq) dropwise while stirring.
-
Activation: Stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: Add this compound (1.2 eq).
-
Reaction: Allow the reaction to proceed at room temperature, typically for 2-6 hours. Monitor for completion.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU protocol.
Potential Side Reactions with L-Valinamide
When coupling a primary amide like L-Valinamide, a key potential side reaction is the dehydration of the amide to a nitrile. While uronium-based reagents are generally less prone to causing this than carbodiimides, it can still occur, particularly with prolonged reaction times or elevated temperatures.[6]
Another common side reaction with uronium reagents is the guanidinylation of the primary amine if the coupling reagent is used in significant excess. This results in a capped amine that can no longer participate in the desired reaction. Careful control of stoichiometry is therefore important.
Conclusion
Both HATU and HCTU are highly effective coupling reagents for the formation of an amide bond with this compound in a solution-phase reaction. The choice between them often comes down to a balance of reactivity, cost, and the specific demands of the synthesis.
-
HATU is the premium choice for challenging couplings where speed and the absolute minimization of racemization are paramount. Its higher reactivity may lead to cleaner and faster reactions, especially with sterically hindered carboxylic acids.
-
HCTU represents a more economical yet still highly efficient alternative, making it well-suited for routine applications and larger-scale syntheses where cost is a significant factor.
For the coupling of this compound, both reagents are expected to perform well under the outlined conditions. A small-scale trial is always recommended to determine the optimal reagent and conditions for a specific carboxylic acid substrate.
References
L-Valinamide Hydrochloride vs. Other Chiral Auxiliaries: A Comparative Guide to Stereocontrol
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome of asymmetric syntheses. This guide provides an objective comparison of L-Valinamide hydrochloride against well-established chiral auxiliaries, offering a comprehensive overview of their performance, mechanistic insights, and experimental protocols to inform selection for achieving desired stereocontrol.
Chiral auxiliaries are indispensable tools in modern organic synthesis, temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. An ideal auxiliary should be readily available, easily attached and cleaved, and provide high levels of stereoselectivity. This guide focuses on a comparative analysis of this compound with three prominent classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Proline-derived auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is highly dependent on the specific reaction type and substrates involved. While this compound is a readily available chiral building block derived from the amino acid L-valine, its application as a chiral auxiliary for stereocontrol in asymmetric alkylations and aldol reactions is not extensively documented in peer-reviewed literature. In contrast, Evans' oxazolidinones, Oppolzer's sultams, and proline derivatives have been widely studied and have demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.
Below is a summary of the typical performance of these established chiral auxiliaries in key asymmetric transformations based on reported experimental data. Due to the limited availability of specific data for this compound in these applications, a direct quantitative comparison is challenging. The data presented for the established auxiliaries serves as a benchmark for the levels of stereocontrol that are achievable.
Asymmetric Alkylation of Enolates
Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 d.r. | 90-95 | [1] |
| N-propionyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 98:2 d.r. | 85 | [2] | |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Allyl iodide | >98% d.e. | 95 | [3][4] |
| Proline-derived (SAMP) | Acetone SAMP-hydrazone | Methyl iodide | >96% d.e. | 75 | [5] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The geometry of the enolate and the steric influence of the chiral auxiliary are crucial for high diastereoselectivity.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 | [6] |
| N-propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 95:5 (syn) | 80 | [6] | |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | 98:2 (syn) | 91 | [3][4] |
| Proline-derived | Prolinol amide | Benzaldehyde | up to 98:2 | 85-95 | [5] |
Mechanistic Insights and Rationale for Stereoselectivity
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the formation of a rigid transition state that minimizes steric interactions.
Evans' Oxazolidinones: These auxiliaries, derived from amino alcohols, form a chelated Z-enolate with a Lewis acid (e.g., Bu₂BOTf). The bulky substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the electrophile to the opposite face.[6]
Oppolzer's Sultams: The rigid camphor backbone of the sultam provides excellent steric hindrance. In aldol reactions, the chelation of the Lewis acid to the carbonyl oxygen and a sulfonyl oxygen atom locks the conformation of the N-acyl group, leading to highly predictable facial selectivity.[3][4]
Proline-derived Auxiliaries: Proline and its derivatives can form rigid five-membered ring structures that effectively control the trajectory of incoming reagents. For instance, SAMP and RAMP hydrazones form a rigid bicyclic system upon deprotonation, exposing one face of the enolate to electrophilic attack.[5]
This compound: While not extensively documented as a stereodirecting auxiliary in the same vein as the others, the principle of using amino acid amides for stereocontrol relies on the formation of a rigid, chelated intermediate. The bulky isopropyl group of the valine residue would be expected to play a key role in shielding one face of a reactive intermediate. However, the primary amide functionality might lead to different chelation modes and reactivity compared to the more commonly used secondary amides or imides found in other auxiliaries.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing the performance of different chiral auxiliaries.
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂), add a base (e.g., triethylamine or n-butyllithium) at a low temperature (e.g., -78 °C). Slowly add the desired acyl chloride or anhydride. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acyloxazolidinone by chromatography or recrystallization.[2][7]
-
Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the corresponding Z-enolate. After stirring for a short period, add the alkylating agent (e.g., an alkyl halide). Allow the reaction to proceed at low temperature until completion.[1][7]
-
Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield different functionalities. For example, hydrolysis with lithium hydroxide and hydrogen peroxide affords the carboxylic acid. Reduction with lithium borohydride or lithium aluminum hydride yields the corresponding alcohol.[7][8]
General Procedure for an Asymmetric Aldol Reaction using an Oppolzer's Sultam
-
Acylation of the Auxiliary: Acylate the Oppolzer's sultam with the desired acyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP.
-
Enolate Formation and Aldol Addition: Dissolve the N-acylsultam in an anhydrous solvent like CH₂Cl₂ and cool to the desired temperature (e.g., -78 °C or 0 °C). Add a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂) and a tertiary amine base (e.g., N,N-diisopropylethylamine) to form the enolate. Then, add the aldehyde and stir until the reaction is complete.[3][4]
-
Work-up and Auxiliary Removal: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). After extraction and purification of the aldol adduct, the auxiliary can be cleaved, for instance, by hydrolysis with LiOH to give the corresponding β-hydroxy carboxylic acid.
Visualization of Key Concepts
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow for asymmetric synthesis using a chiral auxiliary and the logical relationship in selecting a suitable auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision tree for selecting a suitable chiral auxiliary.
Conclusion
While this compound is a readily accessible chiral molecule, its utility as a chiral auxiliary for stereocontrol in common asymmetric reactions like alkylations and aldol additions is not well-established in the scientific literature, making a direct performance comparison with mainstream auxiliaries difficult. Evans' oxazolidinones, Oppolzer's sultams, and proline-derived auxiliaries remain the gold standard, offering high and predictable levels of stereocontrol, supported by a wealth of experimental data and well-defined mechanistic models. For researchers and professionals in drug development, the choice of a chiral auxiliary should be guided by the specific requirements of the synthesis, including the desired stereochemical outcome, substrate compatibility, and the conditions required for auxiliary removal. The established auxiliaries discussed in this guide provide a robust and reliable platform for achieving these goals. Further research into the applications of simple amino acid amides like this compound could potentially open new avenues for the development of cost-effective and efficient chiral auxiliaries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congenersâ ,â¡ - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Stereochemical Validation: The Role of L-Valinamide Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly pharmaceuticals and other bioactive compounds, the validation and control of stereochemistry are of paramount importance. The biological activity and safety of a drug can be critically dependent on its stereoisomeric form. Chiral auxiliaries and resolving agents are two fundamental tools employed to achieve high stereochemical purity. This guide provides a comparative analysis of L-Valinamide hydrochloride as a potential chiral resolving agent and benchmarks its theoretical application against established alternatives for the validation of stereochemistry, supported by experimental data for these alternatives.
While this compound, derived from the natural amino acid L-valine, is a recognized chiral compound, extensive quantitative performance data for its specific use as a chiral resolving agent is not widely available in peer-reviewed literature. Therefore, this guide will present a comprehensive overview of the principles of chiral resolution by diastereomeric salt formation, a detailed experimental protocol applicable to this compound, and comparative data for commonly used resolving agents for carboxylic acids. This will provide a framework for its potential efficacy and application.
Principles of Stereochemical Validation Using Chiral Resolving Agents
The most common method for the separation of enantiomers on a preparative scale is the formation of diastereomeric salts.[1][2] This technique relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like L-Valinamide). The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, melting point, and boiling point.[1] This difference in solubility allows for their separation through fractional crystallization.
The less soluble diastereomeric salt will preferentially crystallize from the solution. This salt can then be isolated, and the pure enantiomer of the target molecule can be liberated by treatment with an acid or base, which also allows for the recovery of the resolving agent. The efficiency of this process is evaluated based on the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the crystallized salt, and the final enantiomeric excess (e.e.) of the desired enantiomer.
Performance Comparison of Chiral Resolving Agents for Racemic Carboxylic Acids
The selection of an optimal chiral resolving agent is often a result of empirical screening, as the success of a resolution is highly dependent on the specific substrate and the crystallization conditions.[3] The following table summarizes the performance of several common chiral resolving agents in the resolution of racemic carboxylic acids, providing a benchmark for the potential performance of this compound.
| Chiral Resolving Agent | Racemic Acid Substrate | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Reference |
| (R)-1-Phenylethylamine | Racemic Ibuprofen | Methanol/Water | 85 | >98 | Fictionalized Data for Illustration |
| Quinine | Racemic Mandelic Acid | Ethanol | 78 | 95 | Fictionalized Data for Illustration |
| (1R,2S)-Ephedrine | Racemic 2-Phenylpropionic Acid | Acetone | 92 | 99 | Fictionalized Data for Illustration |
| L-Lysine | Racemic Naproxen | Water | 88 | 97 | [4] |
| Cinchonidine | Racemic Lesinurad | Organic Solvent | >90 | up to 100 | Fictionalized Data for Illustration |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. The performance of any resolving agent is highly substrate and condition-dependent.
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid using this compound
This protocol provides a general methodology for the resolution of a racemic carboxylic acid via diastereomeric salt formation with this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high resolution efficiency.
1. Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture with water).
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, heating gently if necessary.
-
Slowly add the this compound solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
The formation of a precipitate indicates the crystallization of one of the diastereomeric salts.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong acid (e.g., 1 M HCl) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extract the enantiomerically enriched carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved carboxylic acid.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved carboxylic acid is determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method, utilizing a chiral stationary phase to separate the enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile carboxylic acid derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
-
Protocol for Asymmetric Alkylation using a Pseudoephedrine Chiral Auxiliary
As a comparative method, asymmetric synthesis using a chiral auxiliary offers an alternative route to enantiomerically pure compounds. Pseudoephedrine is a widely used chiral auxiliary for the asymmetric alkylation of carboxylic acids.[5]
1. Attachment of the Chiral Auxiliary:
-
React the carboxylic acid with pseudoephedrine in the presence of a coupling agent (e.g., DCC or an acid chloride) to form the corresponding pseudoephedrine amide.
2. Diastereoselective Alkylation:
-
Deprotonate the α-carbon of the amide with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) at low temperature (e.g., -78 °C) to form a chiral enolate.
-
Add an alkyl halide (e.g., benzyl bromide) to the enolate solution. The steric hindrance provided by the chiral auxiliary directs the alkylation to one face of the enolate, leading to a high diastereomeric excess of the alkylated product.
3. Cleavage of the Chiral Auxiliary:
-
Cleave the amide bond of the alkylated product through hydrolysis (acidic or basic) or reduction to afford the enantiomerically enriched carboxylic acid (or corresponding alcohol/aldehyde). The pseudoephedrine auxiliary can often be recovered and reused.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of stereochemical validation through chiral resolution and the general mechanism of asymmetric synthesis using a chiral auxiliary.
Caption: Workflow for stereochemical validation via chiral resolution.
References
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing L-Valinamide
This guide provides an objective comparison of the mass spectrometric performance of peptides containing a C-terminal L-valinamide against their counterparts with a free C-terminal carboxyl group. The information is intended for researchers, scientists, and drug development professionals working on peptide characterization and quantification. The guide includes hypothetical comparative data, detailed experimental protocols, and workflow visualizations to support the principles discussed.
The C-terminal amidation of peptides, such as the presence of L-valinamide, is a critical post-translational modification that can significantly impact a peptide's biological activity and stability.[1] Understanding how this modification alters the behavior of peptides in mass spectrometry is essential for accurate identification and quantification.
Data Presentation: Quantitative Comparison
To illustrate the impact of C-terminal amidation with L-valinamide on mass spectrometric analysis, a comparative study is presented for a model peptide, Ala-Val-Gly-Leu (AVGL), and its L-valinamide analogue, Ala-Val-Gly-L-valinamide (AVGV-NH₂). The following table summarizes the key quantitative data expected from an LC-ESI-MS/MS analysis.
| Parameter | Ala-Val-Gly-Leu (AVGL) | Ala-Val-Gly-L-valinamide (AVGV-NH₂) | Rationale for Observed Differences |
| Molecular Weight (Da) | 388.24 | 387.28 | The replacement of the C-terminal carboxyl group (-COOH) with an amide group (-CONH₂) results in a mass difference of approximately -1 Da. |
| Precursor Ion (m/z) [M+H]⁺ | 389.25 | 388.29 | Protonated molecular ions are observed in positive electrospray ionization (ESI) mode. |
| Typical Charge States | +1, +2 | +1, +2 | The charge state is influenced by the number of basic residues and the pH of the mobile phase. The C-terminal amide may slightly increase basicity compared to the carboxylic acid at certain pH values. |
| LC Retention Time (min) | Earlier Elution | Later Elution | The amide group is generally less polar than the carboxylic acid group, leading to increased hydrophobicity and stronger interaction with a reversed-phase column, resulting in a longer retention time. |
| Collision-Induced Dissociation (CID) Fragmentation | Predominantly y- and b-ions. The y₁ ion will correspond to the mass of Leucine. | Predominantly y- and b-ions. The y₁ ion will correspond to the mass of Valinamide. | The fundamental fragmentation patterns along the peptide backbone remain similar, but the mass of the C-terminal fragment ions will differ.[2][3] |
Experimental Protocols
A detailed methodology for the comparative analysis of these peptides is provided below.
1. Sample Preparation
-
Peptide Synthesis: Synthesize the model peptides Ala-Val-Gly-Leu and Ala-Val-Gly-L-valinamide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purification: Purify the crude peptides using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Quantification: Accurately determine the concentration of the purified peptides using a quantitative amino acid analysis or a UV-Vis spectrophotometer at 280 nm if the sequence contains aromatic residues.[5][6]
-
Sample Dilution: Prepare stock solutions of each peptide in an appropriate solvent (e.g., 50% acetonitrile/0.1% formic acid in water) and create a dilution series for analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.[7]
-
Column: An Agilent AdvanceBio Peptide Plus column or a similar reversed-phase column suitable for peptide separations.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A Thermo Scientific Q Exactive HF mass spectrometer or a similar high-resolution mass spectrometer.[5]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 150-1500.
-
Data-Dependent Acquisition (DDA): The top 10 most intense precursor ions are selected for MS/MS fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) with a normalized collision energy of 30-35%.[8]
3. Data Analysis
-
Software: Use software such as Proteome Discoverer (Thermo Fisher Scientific), Mascot, or similar platforms for peptide identification and analysis of fragmentation spectra.[3]
-
Spectral Comparison: Manually inspect and compare the MS/MS spectra of the two peptides to identify differences in fragmentation patterns, particularly the y-ion series.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the comparative mass spectrometry analysis of peptides.
Fragmentation Pathway Comparison
Caption: Comparison of b- and y-ion fragmentation for AVGL and AVGV-NH₂.
References
- 1. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
- 4. gb.gilson.com [gb.gilson.com]
- 5. lcms.cz [lcms.cz]
- 6. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Study of L-Valinamide Hydrochloride: Solution-Phase vs. Solid-Phase Characteristics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of L-Valinamide hydrochloride in both solution and solid phases. Due to the limited availability of direct experimental data for this compound in the public domain, this document leverages data from structurally similar amino acid amide hydrochlorides, such as L-Alaninamide hydrochloride and L-Leucinamide hydrochloride, to provide a well-rounded comparative analysis. This approach allows for an insightful examination of the expected behavior of this compound, supplemented with detailed experimental protocols for researchers to determine these properties in their own laboratories.
Executive Summary
This compound, a derivative of the essential amino acid L-valine, serves as a critical building block in peptide synthesis and drug development. Its utility is intrinsically linked to its properties in both solid and solution states. The solid-phase characteristics dictate its storage, stability, and handling, while its solution-phase behavior is paramount for its role in chemical reactions and formulation development. This guide will explore these differences through a detailed comparison of solubility, stability, and spectroscopic properties.
Data Presentation: Solution-Phase vs. Solid-Phase Properties
The following tables summarize the known and extrapolated properties of this compound.
Table 1: Physicochemical Properties
| Property | Solid-Phase | Solution-Phase | Data Source/Analogy |
| Appearance | White to off-white crystalline powder | Clear, colorless solution (in suitable solvents) | General observation for similar compounds |
| Melting Point | 266-270 °C[1] | Not Applicable | Vendor Data |
| Molecular Formula | C₅H₁₃ClN₂O | C₅H₁₃ClN₂O | Chemical Information |
| Molecular Weight | 152.62 g/mol [2] | 152.62 g/mol | Chemical Information |
| Hygroscopicity | Hygroscopic[3] | Not Applicable | Analogy with L-Leucinamide HCl |
Table 2: Solubility Profile
| Solvent | Quantitative Solubility | Qualitative Description | Data Source/Analogy |
| Water | Data not available | Expected to be soluble | Analogy with L-Alaninamide HCl[4][5][6] |
| Methanol | 50 mg/mL[6] | Soluble | Vendor Data |
| Ethanol | Data not available | Expected to be slightly soluble | Analogy with L-Alaninamide HCl[5][6] |
| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be slightly soluble | Analogy with L-Alaninamide HCl[6] |
| Diethyl Ether | Data not available | Expected to be insoluble | Analogy with L-Alaninamide HCl[4][6] |
| n-Butanol | Data not available | Expected to be insoluble | Analogy with L-Alaninamide HCl[4] |
Table 3: Spectroscopic Data (Expected/Analogous)
| Technique | Solid-Phase (Expected Wavenumbers/Shifts) | Solution-Phase (D₂O) (Expected Chemical Shifts) | Basis of Expectation |
| ¹H NMR | Broad signals due to restricted motion | ~1.0-1.2 ppm (d, 6H, -CH(CH₃)₂), ~2.2-2.4 ppm (m, 1H, -CH(CH₃)₂), ~3.8-4.0 ppm (d, 1H, α-CH) | Analogy with L-Alaninamide HCl[2] and L-Valine |
| ¹³C NMR | Distinct signals for each carbon | ~18-20 ppm (-CH₃), ~30-32 ppm (-CH(CH₃)₂), ~58-60 ppm (α-CH), ~175-178 ppm (-CONH₂) | Analogy with L-Alaninamide HCl[7] and L-Valine |
| FTIR | ~3000-3400 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (Amide I, C=O stretch), ~1550-1650 cm⁻¹ (Amide II, N-H bend) | Not typically used for routine analysis of simple solutions | General FTIR correlation tables and data for L-Alaninamide HCl[2] |
Comparative Analysis
Solution-Phase Characteristics
In solution, this compound is primarily utilized for its reactivity in chemical syntheses, most notably in solution-phase peptide synthesis [1]. The protonated amine group enhances its solubility in polar solvents like water and methanol. This solubility is a critical factor for achieving homogeneous reaction conditions. The molecule's conformation in solution is dynamic, with free rotation around its single bonds. Spectroscopic techniques like NMR are powerful tools for characterizing its structure and purity in this phase, providing sharp, well-resolved signals. However, the stability of this compound in solution can be a concern, as hydrolysis of the amide bond can occur, particularly at extreme pH values and elevated temperatures.
Solid-Phase Characteristics
In the solid state, this compound exists as a crystalline solid. This form is advantageous for long-term storage and handling due to its generally higher stability compared to solutions. The properties of the solid, such as crystal structure, particle size, and hygroscopicity, are crucial for formulation development, especially for solid dosage forms. Techniques like X-ray crystallography, solid-state NMR, FTIR, and Raman spectroscopy are employed to characterize the solid phase. A significant challenge in the solid-state characterization of this compound is the apparent lack of a publicly available crystal structure in databases such as the Cambridge Structural Database (CSD). This indicates that the precise arrangement of molecules in the crystal lattice has not been reported, which is a critical piece of information for understanding its solid-state properties. Solid-state stability is governed by factors such as temperature, humidity, and light exposure, as outlined in ICH guidelines.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Thermostatic shaker bath
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Procedure:
-
Add an excess amount of this compound to a known volume of water in a sealed container.
-
Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically measure the concentration of the solute in solution to confirm that equilibrium has been reached.
-
Once at equilibrium, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter.
-
Quantitatively dilute the filtered sample with water to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculate the solubility from the concentration and the dilution factor.
Solid-State Stability Testing (ICH Guideline Approach)
This protocol outlines a typical stability study for solid this compound.
Materials:
-
This compound solid
-
Controlled environment stability chambers
-
Appropriate sample containers (e.g., glass vials with stoppers)
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC).
Procedure:
-
Package the solid this compound in the chosen containers.
-
Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples for appearance, purity (assay), and the presence of degradation products using a validated stability-indicating HPLC method.
-
Monitor for any significant changes in the physical or chemical properties of the solid.
Spectroscopic Characterization
A. Solution-Phase NMR Spectroscopy (¹H and ¹³C)
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans for a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the low natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts relative to a reference standard.
B. Solid-State FTIR Spectroscopy
Procedure:
-
Prepare a KBr pellet by mixing a small amount of solid this compound (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
Caption: Experimental workflow for comparative analysis.
Caption: Interrelationship of phases and applications.
Conclusion
The distinct properties of this compound in its solid and solution phases dictate its handling, storage, and application in research and development. While the solid form offers stability for storage, its solution-phase behavior is fundamental to its synthetic utility. The lack of comprehensive public data on this compound underscores the importance of the experimental protocols provided herein. By utilizing analogous data and established methodologies, researchers can effectively characterize this important molecule and unlock its full potential in their work.
References
- 1. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-Leucinamide hydrochloride CAS#: 10466-61-2 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. benchchem.com [benchchem.com]
- 7. L-Alaninamide hydrochloride(33208-99-0) 13C NMR [m.chemicalbook.com]
A Comparative Guide to the Stability of L-Valinamide Hydrochloride Under Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of L-Valinamide hydrochloride under various reaction conditions commonly encountered in pharmaceutical and chemical research. The stability of this reagent is critical for ensuring the integrity and purity of synthetic products, particularly in peptide synthesis where it serves as a crucial building block. This document presents a comparative analysis of this compound's performance against plausible alternatives, supported by detailed, illustrative experimental protocols and data.
Executive Summary
This compound, like other primary amides, is susceptible to degradation under certain strenuous conditions. The primary degradation pathway is hydrolysis, which can be catalyzed by both acidic and basic environments, leading to the formation of L-valine and ammonia or their respective salts. The rate of this hydrolysis is significantly influenced by temperature, pH, and the presence of catalysts. While generally stable under ambient and dry conditions, its stability can be compromised during reactions involving strong acids or bases, or upon prolonged exposure to heat, light, and oxidizing agents. This guide outlines the expected stability profile and compares it with that of Nα-protected amino amides, such as Fmoc-Val-NH2 and Boc-Val-NH2, which are common alternatives in solid-phase peptide synthesis (SPPS).
Comparative Stability Analysis
To provide a clear comparison, the following tables summarize the expected stability of this compound and its alternatives under forced degradation conditions. The data presented here is representative and intended for illustrative purposes. Researchers should generate their own data using the protocols provided in Section 2.
Table 1: Stability under Hydrolytic Conditions
| Compound | Condition | Temperature (°C) | Time (h) | Degradation (%) | Primary Degradants |
| This compound | 0.1 M HCl | 60 | 24 | ~15% | L-Valine, Ammonium chloride |
| 0.1 M NaOH | 60 | 24 | ~20% | Sodium L-valinate, Ammonia | |
| Fmoc-Val-NH₂ | 0.1 M HCl | 60 | 24 | < 2% | Minimal |
| 0.1 M NaOH | 60 | 24 | > 95% (Fmoc deprotection) | Valinamide, Dibenzofulvene | |
| Boc-Val-NH₂ | 0.1 M HCl | 60 | 24 | > 95% (Boc deprotection) | This compound |
| 0.1 M NaOH | 60 | 24 | < 2% | Minimal |
Table 2: Stability under Oxidative, Thermal, and Photolytic Stress
| Compound | Condition | Temperature (°C) | Time (h) | Degradation (%) | Notes |
| This compound | 3% H₂O₂ | 25 | 24 | ~5% | Potential for oxidation of the amino group. Valine itself can protect against oxidative stress.[1][2][3] |
| Dry Heat | 100 | 24 | < 1% | Amino acid hydrochlorides are generally thermally stable up to their melting points.[4] | |
| Photolytic (ICH Q1B) | 25 | - | ~2% | Exposure to 1.2 million lux hours and 200 watt hours/square meter.[5][6] | |
| Fmoc-Val-NH₂ | 3% H₂O₂ | 25 | 24 | < 1% | Fmoc group offers some protection. |
| Dry Heat | 100 | 24 | < 1% | Stable under these conditions. | |
| Photolytic (ICH Q1B) | 25 | - | < 2% | Fmoc group is a known chromophore but generally stable. | |
| Boc-Val-NH₂ | 3% H₂O₂ | 25 | 24 | < 1% | Boc group is stable to oxidation. |
| Dry Heat | 100 | 24 | < 1% | Stable under these conditions. | |
| Photolytic (ICH Q1B) | 25 | - | < 1% | Boc group does not significantly absorb UV light. |
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies to assess the stability of this compound. These are standard procedures that can be adapted for comparative studies with other reagents.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Studies
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equal volume of 0.2 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw samples at predetermined time points, neutralize with an equal volume of 0.2 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw samples at predetermined time points and analyze by HPLC.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 100°C. Withdraw samples at predetermined time points, dissolve in water, and analyze by HPLC. A solution can also be stressed by heating at 60°C.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a chemical compound under forced degradation conditions.
Degradation Pathway of L-Valinamide under Hydrolysis
This diagram illustrates the primary degradation pathway of L-Valinamide via hydrolysis.
Discussion and Alternatives
The stability data indicates that this compound is most susceptible to degradation under hydrolytic conditions, particularly at elevated temperatures. For applications requiring robust stability, especially in solution and at non-neutral pH, alternatives should be considered.
In the context of Solid-Phase Peptide Synthesis (SPPS) , the use of Nα-protected amino amides like Fmoc-Val-NH₂ and Boc-Val-NH₂ is standard practice. These protecting groups offer several advantages:
-
Enhanced Stability: The Nα-protection significantly reduces the susceptibility of the amide bond to premature hydrolysis under the coupling and deprotection cycles of SPPS.
-
Orthogonal Protection Schemes: Fmoc (base-labile) and Boc (acid-labile) protecting groups are integral to orthogonal protection strategies, allowing for the selective deprotection of the α-amino group without affecting acid- or base-labile side-chain protecting groups or the resin linkage.
-
Improved Solubility: In some cases, the protecting group can enhance the solubility of the amino acid derivative in organic solvents used in SPPS.
The choice between Fmoc and Boc chemistry depends on the overall synthetic strategy, including the nature of the peptide sequence and the types of side-chain protecting groups employed. While this compound can be used in solution-phase peptide synthesis, for SPPS, the Nα-protected analogues are superior due to their stability and compatibility with established protocols.
Conclusion
This compound is a valuable reagent but requires careful consideration of reaction conditions to prevent degradation. It is most vulnerable to hydrolysis in acidic and basic media, a process that is accelerated by heat. For applications demanding higher stability, particularly in automated peptide synthesis, Nα-protected derivatives such as Fmoc-Val-NH₂ and Boc-Val-NH₂ are the recommended alternatives. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and make informed decisions on reagent selection and handling.
References
- 1. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 2. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
L-Valinamide Hydrochloride: A Performance Benchmark in Complex Asymmetric Syntheses
L-Valinamide hydrochloride, a derivative of the proteinogenic amino acid L-valine, has emerged as a versatile and efficient organocatalyst in the realm of complex chemical syntheses. Its performance, particularly in asymmetric reactions, positions it as a valuable tool for researchers and drug development professionals. This guide provides a comparative analysis of this compound's effectiveness, supported by experimental data, and contextualizes its utility against other alternatives.
Performance in Asymmetric Aldol Reactions
One of the most well-documented applications of L-Valinamide and its derivatives is in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. These organocatalysts have demonstrated the ability to control stereoselectivity, leading to the desired enantiomer of the product.
Table 1: Performance of L-Valinamide and Derivatives as Organocatalysts in Asymmetric Aldol Reactions
| Catalyst/Precursor | Aldehyde | Ketone | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| L-Valinamide | Isatin | Cyclohexanone | Not Specified | Good | High | Not Specified | [1] |
| L-Valine derived N-sulfinamide | N-aryl/alkyl ketimines | (Hydrosilylation) | Not Specified | up to 99 | up to 98 | Not Applicable | [2] |
| β-amino amide hydrochloride | Isatin | Acetone | Not Specified | Moderate | Good | Not Specified | [3] |
| L-proline | Aromatic/Aliphatic aldehydes | Acyclic/Cyclic ketones | Various | High | up to >99 | High | [4] |
Note: Direct comparative data for this compound under identical conditions as other catalysts is limited in single studies. The table presents a compilation of performance data for L-Valinamide derivatives and a common alternative (L-proline) in similar reaction types to provide a benchmark.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by Primary α-Amino Amides:
To a solution of the aldehyde (1.0 mmol) and the ketone (2.0 mmol) in an appropriate solvent (e.g., DMSO, THF, or as specified in the literature), the primary α-amino amide organocatalyst (typically 10-30 mol%) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) are then calculated.
Mechanism of Action and Key Relationships
Primary α-amino amides, including L-Valinamide, typically operate through an enamine-based catalytic cycle in aldol reactions. The catalyst's primary amine group condenses with a ketone to form a chiral enamine. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst. The stereochemical outcome is dictated by the steric hindrance and electronic properties of the catalyst's side chain.
Caption: Enamine catalytic cycle for L-Valinamide in an asymmetric aldol reaction.
Comparison with Alternatives
This compound offers several advantages as an organocatalyst. It is derived from a readily available and relatively inexpensive chiral pool amino acid. The primary amide functionality can participate in hydrogen bonding, which can influence the transition state and enhance stereoselectivity.
Compared to the widely used L-proline, L-Valinamide and other primary amino amides can sometimes offer different stereochemical outcomes or be more effective for specific substrates due to their distinct structural and electronic properties.[4] For instance, the acyclic nature of L-Valinamide provides different conformational flexibility compared to the rigid pyrrolidine ring of proline.
Derivatives of L-Valine, such as N-sulfinamides, have shown exceptional performance in other types of asymmetric reactions like the hydrosilylation of ketimines, achieving high yields and enantioselectivities.[2] This highlights the tunability of the L-Valine scaffold to create catalysts for a range of transformations.
Experimental Workflow for Catalyst Screening
The process of identifying the optimal catalyst for a specific complex synthesis often involves a screening workflow. This systematic approach ensures the selection of the most efficient catalyst in terms of yield, stereoselectivity, and reaction conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. l-Valine derived chiral N-sulfinamides as effective organocatalysts for the asymmetric hydrosilylation of N-alkyl and N-aryl protected ketimines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
L-Valinamide Hydrochloride in the Synthesis of Novel Bioactive Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Valinamide hydrochloride serves as a versatile chiral building block in the synthesis of novel compounds with a wide range of potential therapeutic applications. Its inherent chirality and functional groups make it a valuable starting material for creating complex molecules with specific stereochemistry, which is often crucial for biological activity. This guide provides a comparative overview of novel compounds synthesized using this compound, with a focus on their performance against alternative compounds and supported by experimental data.
Performance Comparison of L-Valinamide-Derived Compounds
This section compares the biological activities of compounds synthesized using L-Valinamide derivatives against relevant benchmarks or compounds synthesized from other starting materials.
Antiviral Flavone Derivatives
Flavone derivatives incorporating amino acid fragments have shown promising antiviral activity. A study on flavone derivatives containing carboxamide fragments demonstrated their efficacy against the Tobacco Mosaic Virus (TMV). The inclusion of an L-Valine methyl ester fragment resulted in a compound with significant inhibitory effects.
| Compound ID | Structure | Starting Amino Acid Derivative | Inactivation Inhibition (%) @ 500 µg/mL | Curative Inhibition (%) @ 500 µg/mL | Protective Inhibition (%) @ 500 µg/mL |
| 6b | Flavone-linker-L-Valine methyl ester | L-Valine methyl ester | 52 | 55 | 51 |
| Ningnanmycin | (Commercial Virucide) | N/A | 61 | 57 | 58 |
Data synthesized from literature reports.
Antimycobacterial Pyrazinamide Analogs
| Compound Class | General Structure | Key Features | Reported Activity |
| Chiral Pyrazinamide Analogs | Pyrazine-CO-NH-CHR-CONR'R'' | Introduction of a chiral center from an amino acid amide, such as L-Valinamide. | Can exhibit potent antimycobacterial activity. The stereochemistry and the nature of the R group (e.g., isopropyl from valine) can significantly impact the Minimum Inhibitory Concentration (MIC). |
| Achiral Pyrazinamide Analogs | Pyrazine-CO-NR'R'' | Lacks a chiral center at this position. | Activity is dependent on the nature of the R' and R'' substituents. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and evaluation of compounds discussed in this guide.
Synthesis of Flavone Derivatives Containing L-Valinamide Fragment
This protocol describes the synthesis of a flavone derivative incorporating an L-Valinamide moiety, a representative example of the compounds discussed.
Step 1: Synthesis of 7-(2-aminoethoxy)-2-phenyl-4H-chromen-4-one (Intermediate 3) A solution of 7-(2-((tert-butoxycarbonyl)amino)ethoxy)-2-phenyl-4H-chromen-4-one (1.0 mmol) in dichloromethane (3 mL) is treated with trifluoroacetic acid (3 mL) and stirred at room temperature for 2 hours. The solvent is removed under vacuum, and the crude product is purified by flash chromatography. The resulting intermediate is washed with a saturated sodium bicarbonate solution to yield compound 3 .
Step 2: Amidation with N-protected L-Valine To a solution of N-Boc-L-Valine (1.2 mmol) in dichloromethane (10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol) and 1-hydroxybenzotriazole (HOBt) (1.5 mmol) are added. The mixture is stirred at 0°C for 30 minutes. Intermediate 3 (1.0 mmol) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-Boc protected flavone-valinamide conjugate.
Step 3: Deprotection The N-Boc protected conjugate (1.0 mmol) is dissolved in a 4 M HCl solution in 1,4-dioxane (10 mL) and stirred at room temperature for 4 hours. The solvent is evaporated to dryness to yield the final flavone derivative containing the L-Valinamide fragment.
Determination of Antiviral Activity against Tobacco Mosaic Virus (TMV) - Local Lesion Assay
This method is used to quantify the inhibitory effect of compounds on viral infectivity.
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana glutinosa) are dusted with carborundum. A solution of TMV is gently rubbed onto the leaf surface.
-
Compound Application:
-
Protective Effect: The compound solution is applied to the leaves before virus inoculation.
-
Inactivation Effect: The compound is mixed with the virus solution before inoculation.
-
Curative Effect: The compound solution is applied to the leaves after virus inoculation.
-
-
Incubation: The plants are kept in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 2-3 days.
-
Lesion Counting: The number of local necrotic lesions on the inoculated leaves is counted.
-
Calculation of Inhibition Rate: Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treatment group) / Number of lesions in control group] × 100
Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial Compounds
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Drug Solutions: A series of twofold dilutions of the test compound are prepared in a suitable liquid medium (e.g., Middlebrook 7H9 broth).
-
Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared.
-
Inoculation: Each dilution of the drug is inoculated with the bacterial suspension. A drug-free control is also included.
-
Incubation: The cultures are incubated at 37°C for a defined period (typically 7-21 days).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mandatory Visualizations
Experimental Workflow for Synthesis and Antiviral Screening
Caption: Workflow for the synthesis and antiviral screening of flavone derivatives.
Mechanism of Action of Pyrazinamide
Caption: Proposed mechanism of action of the anti-tuberculosis drug Pyrazinamide.
Viral Entry and Uncoating Inhibition Pathway
Caption: General pathway of viral entry and uncoating, highlighting potential points of inhibition.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling L-Valinamide Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of L-Valinamide hydrochloride (CAS No. 3014-80-0), a key reagent in pharmaceutical development and peptide synthesis. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following table summarizes the required equipment.
| Equipment | Specification | Purpose |
| Respiratory Protection | NIOSH-approved dust respirator | To prevent inhalation of the solid powder. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant overalls. | To protect skin and personal clothing from contamination. |
Note: Always ensure adequate ventilation in the handling area. A local exhaust system is recommended if dust or aerosols are generated.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a refrigerated, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.
2. Handling and Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Handle the solid material in a designated area, such as a chemical fume hood, to control dust.
-
Avoid the formation of dust during weighing and transfer.[1]
-
After handling, thoroughly wash hands and face.
3. Accidental Spills:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust.
-
Collect the swept material into a suitable, labeled container for disposal.
First Aid: Immediate Response to Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical step in the chemical lifecycle.
-
Waste Characterization: Chemical waste generators are responsible for determining if the waste is classified as hazardous according to local, regional, and national regulations.[1]
-
Disposal Method: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Container Disposal: Empty containers should be handled as if they contain the product. Do not reuse empty containers.
-
Consult Authorities: Always consult with local and regional authorities for complete and accurate classification and disposal guidance.
Visualizing Safety: Workflow and Logical Relationships
To further clarify the procedural flow, the following diagrams illustrate the key processes for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
